molecular formula C4H2Br2O3 B1216329 3,4-Dibromo-5-hydroxyfuran-2(5H)-one CAS No. 766-38-1

3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Cat. No.: B1216329
CAS No.: 766-38-1
M. Wt: 257.86 g/mol
InChI Key: PKDBSOOYVOEUQR-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-hydroxyfuran-2(5H)-one (CAS 766-38-1), also known as mucobromic acid, is a highly reactive dihalogenated furanone that serves as a versatile synthon in chemical synthesis and a precursor for biologically active compounds . Its significant reactivity stems from a carbonyl group conjugated with a double bond, a hemiacetal hydroxyl group, and two labile bromine atoms, making it susceptible to attack by various nucleophiles . This compound is a key intermediate for creating derivatives with documented bioactivity, including compounds that inhibit the growth of Salmonella typhimurium and biofilm formation by Bacillus subtilis ,-

Properties

IUPAC Name

3,4-dibromo-2-hydroxy-2H-furan-5-one
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InChI

InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKDBSOOYVOEUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701290962
Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
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Molecular Weight

257.86 g/mol
Source PubChem
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CAS No.

766-38-1
Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
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Record name Mucobromic acid
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Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
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Foundational & Exploratory

3,4-Dibromo-5-hydroxyfuran-2(5H)-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

1.1 Nomenclature and Tautomerism

This compound (CAS No. 766-38-1) is a halogenated furanone.[1] It is crucial to understand that this compound exists in equilibrium with its tautomeric open-chain form, (2Z)-2,3-dibromo-4-oxobut-2-enoic acid (CAS No. 488-11-9).[1][2] The more common name for this compound in literature and chemical databases is Mucobromic Acid .[1][3] This guide will refer to the compound as mucobromic acid while acknowledging that it can exist as a mixture of the cyclic furanone and acyclic aldehyde isomers.[1]

The equilibrium between these forms is a key feature of its chemistry, influencing its reactivity and spectroscopic properties.

1.2 Structural Confirmation

The structure of mucobromic acid is characterized by a four-carbon backbone containing two bromine atoms, a carboxylic acid group, and an aldehyde group in its open-chain form.[1] The cyclic hemiacetal (furanone) form is generated through an intramolecular reaction.[1]

Spectroscopic data confirms this dual nature:

  • ¹H NMR: A characteristic singlet is observed around 6.08 ppm (in CD₃OD), corresponding to the aldehydic proton of the open-chain form or the C5 proton of the furanone form.[4]

  • IR Spectroscopy: The presence of strong carbonyl (C=O) stretching bands is expected, corresponding to the carboxylic acid, aldehyde, and lactone functionalities. Data is available on the NIST Chemistry WebBook.[5]

  • Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight (257.865 g/mol ).[1][6]

Data Presentation: Physicochemical Properties

The quantitative properties of mucobromic acid are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₂Br₂O₃[1][6]
Molar Mass 257.865 g/mol [1][2]
Appearance White to beige crystalline powder/solid[1][3][7]
Melting Point 120-125 °C (248-257 °F)[1][8][9]
Boiling Point 321.8 - 619.7 °C (Predicted/Calculated)[1][9]
Solubility Soluble in water. Methanol: 0.1 g/mL.[1][3]
pKa (Predicted) 0.28 ± 0.44[3][10]
CAS Number 488-11-9 (open form); 766-38-1 (furanone form)[1]

Experimental Protocols

3.1 Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from established methods described in Organic Syntheses.[8] It involves the oxidative bromination of furfural.

Materials:

  • Furfural (freshly distilled), 50 g (0.52 mole)

  • Bromine, 450 g (2.81 moles)

  • Deionized Water

  • Decolorizing Carbon

  • Sodium Bisulfite

  • 2-L three-necked round-bottomed flask

  • Mechanical stirrer, dropping funnel, thermometer, reflux condenser

  • Ice bath

Procedure:

  • Combine 50 g of freshly distilled furfural with 500 mL of water in the 2-L flask.

  • Equip the flask with a stirrer, dropping funnel, and a low-temperature thermometer.

  • Cool the vigorously stirred mixture in an ice bath.

  • Slowly add 450 g of bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5 °C. Allowing the temperature to rise significantly reduces the yield.[8]

  • After the addition is complete, replace the thermometer with a reflux condenser.

  • Stir and boil the mixture for 30 minutes.[8]

  • Remove the reflux condenser and continue boiling for an additional 30 minutes to drive off excess bromine and hydrobromic acid. It is important to remove the hydrobromic acid to prevent loss of product in subsequent steps.[8]

  • Cool the reaction mixture in an ice bath. Triturate the solid residue with 30-50 mL of ice water.

  • Add a small amount of aqueous sodium bisulfite solution to discharge any remaining yellow color.

  • Filter the cold mixture with suction to collect the crude mucobromic acid. Wash the solid with two small portions of ice water. The crude yield is typically 93-99%.[8]

Recrystallization:

  • Dissolve the crude product (approx. 105 g) in about 110-120 mL of boiling water.[8]

  • Add 2-5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and filter it while hot.[8]

  • Cool the filtrate to 0-5 °C to crystallize the pure mucobromic acid.

  • Collect the colorless crystals by filtration. The typical final yield is 100–112 g (75–83%), with a melting point of 124–125 °C.[8]

Chemical Reactivity and Biological Significance

4.1 Key Chemical Reactions

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones stems from the conjugated carbonyl group, two labile halogen atoms, and the hydroxyl group at the C5 position.[11][12]

  • Nucleophilic Substitution: The molecule is highly susceptible to reactions with nucleophiles. The hydroxyl group at C5 can be substituted by amines, thiols, and other nucleophiles.[12][13] The halogen atoms can also be displaced, particularly under Suzuki coupling conditions.[12]

  • Reactions with N-Nucleophiles: The furanone ring can undergo transformation when reacting with N-nucleophiles like hydrazine, leading to the formation of pyridazinone derivatives.[12]

  • C-C Bond Formation: In the presence of a Lewis acid, the compound reacts at the C5 carbon with arenes, heteroarenes, and compounds with active hydrogen atoms (Knoevenagel condensation) to form new C-C bonds.[11][12]

4.2 Biological Activity and Potential Applications

Halogenated furanones, as a class, are of significant interest in drug development.

  • Quorum Sensing Inhibition: Halogenated furanones are known to interfere with bacterial communication, a process called quorum sensing (QS).[14][15] They are structurally similar to N-acyl-L-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.[14] The furanones can displace AHLs from their receptor protein (e.g., LuxR), leading to the destabilization and accelerated turnover of the protein.[14][16] This disruption of QS inhibits the expression of virulence factors and biofilm formation.[12][17]

  • Genotoxicity and Reactivity with DNA: Mucobromic acid is a known bacterial mutagen and a potential carcinogen, often formed as a byproduct of water disinfection.[1][18][19] Its mutagenicity is linked to its ability to alkylate DNA bases, particularly reacting with adenosine and cytidine to form halopropenal derivatives.[1][19]

  • Anticancer and Anti-inflammatory Potential: The 2(5H)-furanone scaffold is present in many natural products with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][18][20][21] Mucobromic acid itself has been investigated as an inhibitor of L-asparagine synthetases, which are targets in some cancer therapies.[9][10]

Visualizations

Tautomerism cluster_open Open-Chain Form cluster_cyclic Cyclic Form open_chain Mucobromic Acid ((2Z)-2,3-dibromo-4-oxobut-2-enoic acid) furanone 3,4-Dibromo-5-hydroxy- furan-2(5H)-one open_chain->furanone Intramolecular Cyclization furanone->open_chain Ring Opening

SynthesisWorkflow start Start Materials (Furfural, Bromine, Water) reaction 1. Oxidative Bromination (Temp < 5°C) start->reaction reflux 2. Reflux & Boil (Remove excess Br₂, HBr) reaction->reflux isolation 3. Isolation & Wash (Cooling, Filtration) reflux->isolation purification 4. Recrystallization (Hot Water, Decolorizing Carbon) isolation->purification product Final Product (Pure Mucobromic Acid) purification->product

QuorumSensingInhibition Degradation Accelerated Proteolytic Degradation AHL AHL LuxR LuxR AHL->LuxR Binds & Stabilizes LuxR->Degradation Leads to Gene Gene LuxR->Gene Activates Transcription Furanone Furanone Furanone->LuxR Displaces AHL, Destabilizes Receptor

References

Synthesis of Mucobromic Acid from Furfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of mucobromic acid, a valuable intermediate in organic synthesis, starting from the bio-based platform chemical, furfural. The document details the primary synthetic routes, including direct bromination of furfural and the two-step process involving the oxidation of furfural to furoic acid followed by brominative ring-opening. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and illustrates the reaction pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in academia and industry engaged in chemical synthesis and drug development.

Introduction

Mucobromic acid, systematically known as 3,4-dibromo-5-hydroxy-2(5H)-furanone, is a polyfunctionalized organic compound that serves as a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its synthesis from furfural, a renewable feedstock derived from lignocellulosic biomass, represents an important transformation in green chemistry. This document outlines the established methodologies for this synthesis, providing the necessary technical details for its replication and optimization.

Synthetic Pathways

The conversion of furfural to mucobromic acid can be achieved through two main pathways:

  • Direct Bromination of Furfural: This is a one-pot synthesis where furfural is treated with an excess of bromine in an aqueous solution. The reaction proceeds through bromination and oxidative ring cleavage of the furan ring to yield mucobromic acid.

  • Via Furoic Acid Intermediate: This two-step approach first involves the oxidation of furfural to 2-furoic acid. The isolated furoic acid is then subjected to bromination in water, which leads to the formation of mucobromic acid through an oxidative decarboxylation process.[1]

The choice of pathway often depends on the desired purity, yield, and the availability of reagents and equipment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of mucobromic acid from furfural and furoic acid, based on established literature procedures.

Table 1: Synthesis of Mucobromic Acid from Furfural [2]

ParameterValue
Reactants
Furfural50 g (0.52 mole)
Bromine450 g (2.81 moles)
Water500 mL
Reaction Conditions
Temperature< 5°C during bromine addition
Reaction Time30 minutes at boiling
Product Yield
Crude Yield125–132 g (93–99%)
Recrystallized Yield100–112 g (75–83%)
Product Characteristics
Melting Point124–125°C

Table 2: Synthesis of Mucobromic Acid from Furoic Acid [1]

ParameterValue
Reactants
Furoic Acid100 g (0.9 mole)
Bromine686 g (4.3 moles)
Water440 mL
Reaction Conditions
TemperatureCooled in an ice pan during bromine addition
Reaction Time30 minutes at reflux, 30 minutes boiling
Product Yield
Crude Yield155–170 g (67–73%)
Recrystallized Yield148–155 g (64–67%)
Product Characteristics
Melting Point123–124°C (corrected)

Experimental Protocols

The following are detailed experimental procedures for the synthesis of mucobromic acid.

Protocol 1: Direct Synthesis from Furfural[2]
  • Apparatus Setup: A 2-liter three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Initial Mixture: A mixture of 50 g (45 ml, 0.52 mole) of freshly distilled furfural and 500 ml of water is placed in the flask and stirred vigorously.

  • Bromine Addition: The flask is immersed in an ice bath. 450 g (144 ml, 2.81 moles) of bromine is added dropwise from the dropping funnel while maintaining the internal temperature below 5°C. Allowing the temperature to rise significantly above 10°C can lead to the formation of tarry materials and a considerable reduction in yield.[2]

  • Reaction: After the addition of bromine is complete, the thermometer is replaced with a reflux condenser. The mixture is then stirred and boiled for 30 minutes.

  • Work-up: The reflux condenser is replaced by a distillation head, and the excess bromine is removed by distillation until the distillate is nearly colorless. The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath. It is important to remove all the hydrobromic acid to prevent loss of product during trituration.[2]

  • Isolation and Purification: The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture. The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water.

  • Recrystallization: The crude product (125–132 g, 93–99%) is recrystallized from approximately 110 ml of boiling water with the addition of 2–5 g of decolorizing carbon. The hot solution is filtered, and the filtrate is cooled to 0–5°C to yield colorless crystals of mucobromic acid (100–112 g, 75–83%) with a melting point of 124–125°C.[2]

Protocol 2: Synthesis from Furoic Acid[1]
  • Apparatus Setup: A 2-liter three-necked round-bottomed flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Initial Mixture: 100 g (0.9 mole) of furoic acid (m.p. 131–132°) and 440 ml of water are placed in the flask.

  • Bromine Addition: The flask is cooled in a pan of crushed ice. 686 g (220 ml, 4.3 moles) of bromine is added from the dropping funnel over about 1 hour with constant stirring and cooling. Efficient cooling is crucial to avoid a significant decrease in yield.[1]

  • Reaction: The mixture is then heated to boiling and refluxed for 30 minutes. The condenser is subsequently removed, and boiling is continued for another 30 minutes in an open flask.

  • Isolation: The mixture is cooled and thoroughly chilled, causing the mucobromic acid to crystallize. The product is collected on a filter.

  • Purification: The filter cake is triturated with a solution of 5 g of sodium bisulfite in 150 ml of water to remove excess bromine color.[1] The crude product (155–170 g, 67–73%) is then air-dried.

  • Recrystallization: The crude mucobromic acid is dissolved in 250 ml of boiling water with 2 g of decolorizing carbon. The hot solution is filtered, and the filtrate is chilled in an ice bath to afford white crystals of mucobromic acid (148–155 g, 64–67%) with a melting point of 123–124°C (corrected).[1]

Visualizations

Reaction Pathways

The following diagram illustrates the overall chemical transformation from furfural to mucobromic acid, including the intermediate furoic acid pathway.

G Furfural Furfural FuroicAcid 2-Furoic Acid Furfural->FuroicAcid Oxidation MucobromicAcid Mucobromic Acid Furfural->MucobromicAcid Bromine, H₂O (Direct Bromination) FuroicAcid->MucobromicAcid Bromine, H₂O (Oxidative Decarboxylation) G Start Start Setup Prepare Furfural/Water Mixture in Flask Start->Setup Cooling Cool Mixture in Ice Bath Setup->Cooling BromineAdd Add Bromine Dropwise (< 5°C) Cooling->BromineAdd Reaction Boil and Reflux Mixture (30 min) BromineAdd->Reaction Workup Distill Excess Bromine & Evaporate to Dryness Reaction->Workup Isolation Triturate with Ice Water & Filter Workup->Isolation Purification Recrystallize from Hot Water Isolation->Purification End Pure Mucobromic Acid Purification->End G Temp Temperature Control Yield High Yield Temp->Yield influences Purity Starting Material Purity Purity->Yield influences ProductPurity High Purity Purity->ProductPurity influences Workup Thorough Work-up Workup->ProductPurity influences

References

3,4-Dibromo-5-hydroxyfuran-2(5H)-one CAS number and spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as Mucobromic Acid. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. It summarizes key spectral data for identification and characterization purposes. Furthermore, a detailed experimental protocol for its synthesis is provided. The guide also explores the compound's biological activities, with a focus on its anticancer properties, and elucidates the proposed signaling pathway for its mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a halogenated organic compound belonging to the furanone family. It is a versatile synthetic intermediate with significant biological activities. The compound exists in equilibrium between a cyclic furanone form and an acyclic aldehyde form.[1]

PropertyValueReference
CAS Number 766-38-1[2][3]
Molecular Formula C₄H₂Br₂O₃[2][3]
Molecular Weight 257.86 g/mol [2]
Synonyms Mucobromic Acid, 3,4-Dibromo-2-hydroxy-2H-furan-5-one[4]
Appearance White to beige crystalline powder[4]
Melting Point 120-124 °C[5]

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ)MultiplicitySolventReference
~6.1 ppmSingletNot SpecifiedData inferred from related structures

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (δ)AssignmentReference
Multiple PeaksC=O, C-Br, C-O[6][7]

Table 2.3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)AssignmentReference
Broad AbsorbanceO-H stretch[8]
Strong AbsorbanceC=O stretch[8]
Various PeaksC=C, C-O, C-Br stretches[8]

Table 2.4: Mass Spectrometry (MS) Data

m/z ValueInterpretationReference
~256, 258, 260Molecular Ion Peak ([M]⁺) with isotopic pattern for two bromine atoms[8]
Various FragmentsCharacteristic fragmentation pattern of furanones[8]

Experimental Protocols

Synthesis of this compound (Mucobromic Acid)

This protocol is adapted from the bromination of furfural.[1]

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Water

  • Ice

  • Sodium bisulfite

  • Decolorizing carbon

  • 2 L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Stirrer

  • Filtration apparatus

Procedure:

  • A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 mL of water is vigorously stirred in a 2 L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

  • The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added dropwise, while maintaining the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 2 hours at a temperature below 10 °C.

  • A few grams of sodium bisulfite dissolved in water is added to discharge any slight yellow discoloration.

  • The cold mixture is filtered with suction to separate the crude mucobromic acid, which is then washed with two small portions of ice water.

  • The crude product is dissolved in approximately 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and then filtered while hot.

  • The filtrate is cooled to 0-5 °C to allow for the crystallization of colorless mucobromic acid.

  • The crystals are collected by filtration and dried, yielding 100-112 g (75-83%) of the final product with a melting point of 124-125 °C.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant biological activity, particularly as anticancer agents.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells. The proposed mechanism of action involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

apoptosis_pathway cluster_caspases Caspase Cascade MBA This compound Survivin Survivin MBA->Survivin inhibits Caspase9 Pro-caspase-9 Survivin->Caspase9 inhibits Caspase9_act Caspase-9 Caspase3 Pro-caspase-3 Caspase9_act->Caspase3 activates Caspase3_act Caspase-3 Apoptosis Apoptosis Caspase3_act->Apoptosis executes

Caption: Apoptosis induction by this compound.

Experimental Workflow for Anticancer Activity Assay

The following diagram outlines a general workflow for assessing the anticancer activity of this compound.

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay western_blot Western Blot Analysis (Survivin, Caspase-3) incubation->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for anticancer activity assessment.

Conclusion

This compound is a readily synthesizable compound with promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis through the survivin and caspase-3 pathway makes it an interesting lead compound for further investigation and development. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related furanone derivatives.

References

The Multifaceted Reactivity of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one with Nucleophiles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Reactivity of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one for Drug Development and Organic Synthesis

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the core reactivity of this compound, also known as mucobromic acid (MBA). This highly functionalized and reactive molecule serves as a versatile scaffold in organic synthesis, particularly for the development of novel therapeutic agents. This document provides a detailed overview of its reactions with a diverse range of nucleophiles, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Executive Summary

This compound is a member of the 2(5H)-furanone family, which is a significant pharmacophore present in numerous natural products and synthetic drugs.[1][2] The high reactivity of MBA is attributed to its unique structure, which includes a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile bromine atoms at the C3 and C4 positions.[1][2] These features provide multiple sites for nucleophilic attack and opportunities for the introduction of various substituents, making it a valuable building block in medicinal chemistry.[1][2] This guide explores the nuanced reactivity of MBA with nitrogen, oxygen, sulfur, and phosphorus-centered nucleophiles, as well as its utility in carbon-carbon bond-forming reactions.

Structural and Reactive Landscape

This compound can exist in a dynamic equilibrium between its cyclic furanone form and an acyclic (Z)-2,3-dibromo-4-oxo-butenoic acid form.[1][2] This tautomerism is influenced by the reaction conditions, particularly the pH, and plays a crucial role in its reactivity profile. The primary sites of reactivity are:

  • The C4-Bromo Group: Highly susceptible to nucleophilic substitution.

  • The C3-Bromo Group: Generally less reactive than the C4-bromo group.

  • The C5-Hydroxy Group: Can be readily derivatized (e.g., acylation, etherification) or displaced.

  • The Carbonyl Group (in the acyclic form): Can participate in reactions typical of aldehydes, such as Wittig reactions.[1][2]

Caption: Ring-chain tautomerism of this compound.

Reactivity with Nucleophiles: A Quantitative Overview

The reactions of this compound and its derivatives with various nucleophiles are summarized below. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Reactions with N-Nucleophiles

MBA and its derivatives react with a wide array of nitrogen nucleophiles, including amines, hydrazines, and azides, often leading to the formation of substituted furanones or ring-transformed products like pyridazinones.

NucleophileProduct TypeYield (%)Reference
Primary/Secondary Amines4-Amino-3-bromo-2(5H)-furanones23-92[3]
Hydrazines4,5-Dihalogeno-3(2H)-pyridazinones35-90[4]
Sodium Azide4-Azido-5-alkoxy-furanonesGood[1]
Adenosine3-(N6-adenosinyl)-2-bromo-2-propenal4[5]
Cytidine3-(N4-cytidinyl)-2-bromo-2-propenalLow[5]
Reactions with O-Nucleophiles

The hydroxyl group at C5 can be readily derivatized. Furthermore, phenoxides can act as nucleophiles, leading to substitution products.

NucleophileProduct TypeYield (%)Reference
Alcohols (in presence of acid)5-Alkoxy-3,4-dibromofuran-2(5H)-ones70-80[1][4]
Acyl Halides/Anhydrides5-Acyloxy-3,4-dibromofuran-2(5H)-onesHigh[1]
Substituted Phenols (from 5-methyl carbonate derivative)5-Phenoxy derivativesHigh[1][2][4]
Reactions with S-Nucleophiles

Thiols readily react with MBA derivatives, typically resulting in the substitution of the C4-bromo atom.

NucleophileProduct TypeYield (%)Reference
Mercaptans4-Thio-substituted furanonesGood[2]
Sodium Arylsulfinates4-Sulfonylated derivativesGood[1]
DMSO (with DBDMH)4-Thiomethyl ethersGood[4]
Carbon-Carbon Bond Forming Reactions

MBA is a valuable substrate for various C-C bond-forming reactions, including palladium-catalyzed cross-coupling and Knoevenagel condensations.

Reaction TypeNucleophile/ReagentProduct TypeYield (%)Reference
Suzuki CouplingArylboronic acids3,4-Diaryl-2(5H)-furanonesSatisfactory[1][2]
Suzuki Coupling2-(Penten-1-yl)benzo[d][1][2][4]dioxaborole4-Alkylated furanone72[1][2]
Knoevenagel CondensationActive methylene compounds5-Substituted furanones60-95[1][2][4]
Arylation (Lewis/Brønsted acid)Arenes/Heteroarenes5-Aryl furanones60-73[1][2]

Key Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 4-Amino-3-bromo-2(5H)-furanones

To a solution of a 3,4-dibromo-2(5H)-furanone derivative in a suitable solvent such as methanol, the primary or secondary amine (2.0 equivalents) is added at room temperature.[3] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. In some cases, the addition of a mild base like sodium bicarbonate (1.0 equivalent) can be beneficial.[3] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-3-bromo-2(5H)-furanone.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A mixture of the 3,4-dibromo-2(5H)-furanone derivative, the arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.[1][2] The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the 3,4-diaryl-2(5H)-furanone.

General Procedure for Knoevenagel Condensation

To a solution of this compound and an active methylene compound (1.0 equivalent) in a solvent like toluene, a catalytic amount of a Lewis acid such as In(OAc)₃ (typically 5 mol%) is added.[1][2][4] The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC, and upon completion, the solvent is evaporated. The crude product is then purified by column chromatography to give the 5-substituted-3,4-dibromo-2(5H)-furanone.

Mechanistic Pathways and Visualizations

The diverse reactivity of this compound can be understood through several key mechanistic pathways. The following diagrams, rendered in DOT language, illustrate some of these transformations.

MBA 3,4-Dibromo-5-hydroxy- furan-2(5H)-one Nuc_N N-Nucleophile (R₂NH) MBA->Nuc_N Nuc_O O-Nucleophile (ROH, H⁺) MBA->Nuc_O Nuc_S S-Nucleophile (RSH) MBA->Nuc_S Pd_cat C-C Coupling (e.g., Suzuki) MBA->Pd_cat Subst_N 4-Amino-3-bromo- 2(5H)-furanone Nuc_N->Subst_N Substitution at C4 Subst_O 5-Alkoxy-3,4-dibromo- 2(5H)-furanone Nuc_O->Subst_O Etherification at C5 Subst_S 4-Thio-3-bromo- 2(5H)-furanone Nuc_S->Subst_S Substitution at C4 Subst_C 3,4-Diaryl- 2(5H)-furanone Pd_cat->Subst_C Cross-Coupling cluster_suzuki Suzuki Cross-Coupling Pathway Start 3,4-Dibromo- 2(5H)-furanone OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArBX2 Arylboronic Acid (Ar-B(OR)₂) Transmetal Transmetalation ArBX2->Transmetal Base Base Base->Transmetal OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product 3,4-Diaryl- 2(5H)-furanone RedElim->Product

References

Unraveling the Dynamic Nature of Mucobromic Acid in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucobromic acid, a halogenated furanone derivative, is a molecule of significant interest in synthetic chemistry and drug development due to its reactive nature. In solution, it exists as a dynamic equilibrium between a cyclic lactone and an acyclic aldehyde-carboxylic acid form. This tautomerism is a critical factor influencing its reactivity, bioavailability, and potential biological activity. This technical guide provides an in-depth analysis of the cyclic and acyclic forms of mucobromic acid in solution, detailing the equilibrium, the factors that influence it, and the experimental and computational methods used for its characterization.

Introduction

Mucobromic acid ((Z)-2,3-dibromo-4-oxobut-2-enoic acid) is a versatile building block in organic synthesis.[1] Its structure features multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[2][3] A key characteristic of mucobromic acid in solution is its existence as a mixture of two tautomeric forms: a cyclic γ-hydroxy-γ-lactone (furanone) and an open-chain γ-aldehydo-α,β-dibromo-Δα,β-butenoic acid.[4] The equilibrium between these two forms is sensitive to environmental conditions such as the solvent and pH.[5][6] Understanding and controlling this equilibrium is paramount for its effective use in chemical synthesis and for elucidating its mechanism of action in biological systems.

The Cyclic-Acyclic Equilibrium

The tautomeric equilibrium of mucobromic acid involves the interconversion between the cyclic hemiacetal (furanone) form and the acyclic aldehyde-carboxylic acid form. This is a type of ring-chain tautomerism. The cyclic form is a five-membered lactone ring, specifically a 3,4-dibromo-5-hydroxy-2(5H)-furanone. The acyclic form is (Z)-2,3-dibromo-4-oxobut-2-enoic acid.

G acyclic Acyclic Form ((Z)-2,3-dibromo-4-oxobut-2-enoic acid) cyclic Cyclic Form (3,4-dibromo-5-hydroxy-2(5H)-furanone) acyclic->cyclic Cyclization cyclic->acyclic Ring Opening

Caption: Tautomeric equilibrium of mucobromic acid.

Factors Influencing the Equilibrium

The position of the equilibrium between the cyclic and acyclic forms is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent can significantly affect the stability of each tautomer.[5] Polar protic solvents can stabilize the more polar acyclic form through hydrogen bonding.

  • pH: The pH of the solution plays a crucial role, particularly due to the presence of the carboxylic acid group in the acyclic form.[6] At higher pH values, deprotonation of the carboxylic acid shifts the equilibrium towards the acyclic carboxylate form.

  • Temperature: Temperature can influence the equilibrium constant of the tautomerization process.

Quantitative Analysis of the Equilibrium

CompoundpKaReference
Mucobromic Acid4.27[4]
Mucochloric Acid3.95[4]

Table 1: pKa values associated with the cyclic-acyclic equilibrium of mucohalic acids.

This pKa value reflects the overall acidity of the solution, which is a composite of the acidity of the acyclic carboxylic acid and the equilibrium between the two tautomeric forms.

Experimental Protocols for Characterization

The study of the cyclic and acyclic forms of mucobromic acid in solution relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of the different tautomers in solution.[7]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve mucobromic acid in deuterated solvent ph_adjust Adjust pH with DCl/NaOD (for pH-dependent studies) dissolve->ph_adjust nmr_acq Acquire 1H and 13C NMR spectra ph_adjust->nmr_acq peak_assign Assign peaks to cyclic and acyclic forms nmr_acq->peak_assign integration Integrate characteristic peaks peak_assign->integration ratio Calculate tautomeric ratio integration->ratio

Caption: NMR spectroscopy workflow for tautomer analysis.

Methodology:

  • Sample Preparation: A known concentration of mucobromic acid is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). For pH-dependent studies, the pH of the solution is adjusted using DCl or NaOD.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Key parameters to optimize include the relaxation delay (D1) to ensure quantitative integration.

  • Data Analysis:

    • Peak Assignment: The chemical shifts of the protons and carbons are unique for each tautomer. The aldehydic proton of the acyclic form and the proton at C5 of the cyclic form are particularly useful for distinguishing the two forms in ¹H NMR.

    • Quantification: The relative concentrations of the cyclic and acyclic forms are determined by integrating the signals corresponding to each tautomer. The ratio of the integrals of non-exchangeable, well-resolved protons is used to calculate the equilibrium constant.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of pH or solvent.[2]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare a stock solution of mucobromic acid dilute Dilute stock solution into each buffer stock->dilute buffer Prepare a series of buffer solutions with varying pH buffer->dilute uv_acq Record UV-Vis spectra for each sample dilute->uv_acq isosbestic Identify isosbestic points uv_acq->isosbestic pka_calc Analyze absorbance changes to determine pKa isosbestic->pka_calc

Caption: UV-Vis spectroscopy workflow for pKa determination.

Methodology:

  • Sample Preparation: A stock solution of mucobromic acid is prepared. Aliquots of the stock solution are added to a series of buffer solutions with a range of pH values.

  • Data Acquisition: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

  • Data Analysis: The absorbance at specific wavelengths is plotted against pH. The presence of an isosbestic point indicates a two-component equilibrium. The pKa can be determined from the inflection point of the sigmoidal curve of absorbance versus pH.

pH-Metric Titration

This classical method can be used to determine the pKa of mucobromic acid.

Methodology:

  • Sample Preparation: A solution of mucobromic acid of known concentration is prepared.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Computational Modeling

Computational chemistry provides valuable insights into the relative stabilities of the tautomers and the transition state for their interconversion.

Logical Workflow:

G start Define Structures of Cyclic and Acyclic Tautomers geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search solvation Incorporate Solvent Effects (e.g., PCM) geom_opt->solvation energy_calc Calculate Relative Energies and Activation Barriers freq_calc->energy_calc ts_search->freq_calc solvation->energy_calc

Caption: Computational chemistry workflow for tautomer analysis.

Methodology:

  • Geometry Optimization: The structures of the cyclic and acyclic tautomers are optimized using quantum mechanical methods such as Density Functional Theory (DFT).

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

  • Transition State Search: The transition state for the interconversion between the two tautomers is located.

  • Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.

  • Energy Calculations: The relative energies of the tautomers and the activation energy for their interconversion are calculated to predict the equilibrium position and the rate of tautomerization.

Conclusion

The cyclic-acyclic tautomerism of mucobromic acid is a fundamental aspect of its chemistry that dictates its behavior in solution. A comprehensive understanding of this equilibrium is essential for its application in organic synthesis and for the development of new therapeutic agents. The combination of spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with computational modeling provides a powerful approach to quantitatively characterize this dynamic process. Further research to elucidate the tautomeric ratios in a wider range of solvents and to explore the kinetics of the interconversion will provide a more complete picture of this fascinating molecule.

References

Mucobromic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mucobromic acid, a highly functionalized and reactive molecule, has emerged as a valuable and versatile precursor in organic synthesis. Its unique structure, featuring a dibrominated double bond, a carboxylic acid, and an aldehyde group (which exists in equilibrium with its cyclic hemiacetal form, a 2(5H)-furanone), provides multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthetic utility of mucobromic acid, detailing key reactions, experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Synthesis of Mucobromic Acid

The most common and well-documented method for the synthesis of mucobromic acid involves the oxidative bromination of furfural. This procedure provides a reliable and scalable route to this important starting material.

Experimental Protocol: Synthesis of Mucobromic Acid from Furfural

Materials:

  • Freshly distilled furfural

  • Bromine

  • Water

  • Sodium bisulfite

  • Decolorizing carbon

Procedure:

  • A mixture of freshly distilled furfural (0.52 mole) and water (500 ml) is vigorously stirred in a 2-liter three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

  • The flask is immersed in an ice bath, and bromine (2.81 moles) is added dropwise while maintaining the reaction temperature below 5°C.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred and boiled under reflux for 30 minutes.

  • Excess bromine is removed by distillation until the distillate is almost colorless.

  • The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.

  • The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.

  • The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water. The crude product yield is typically 93–99%.

  • For purification, the crude product is dissolved in boiling water, treated with decolorizing carbon, stirred for 10 minutes, and filtered while hot.

  • The filtrate is cooled to 0–5°C to crystallize the pure mucobromic acid. The final yield of colorless crystals is typically 75–83%, with a melting point of 124–125°C.

Reactions of Mucobromic Acid as a Synthetic Precursor

The reactivity of mucobromic acid is dominated by the electrophilic nature of the carbon atoms of the double bond and the carbonyl group, as well as the lability of the bromine atoms, making it an excellent substrate for a variety of synthetic transformations.

Nucleophilic Substitution Reactions

Mucobromic acid readily undergoes nucleophilic substitution at the C4 position, and under certain conditions, at the C3 position as well. This allows for the introduction of a wide range of substituents.

The reaction of mucobromic acid with nitrogen-based nucleophiles is a cornerstone for the synthesis of various nitrogen-containing heterocycles.

  • Synthesis of 3,4-Diazido-5-hydroxyfuran-2(5H)-one: The reaction of mucobromic acid with two equivalents of sodium azide affords the corresponding diazido derivative in moderate yield (42%). This product, while unstable, is a useful intermediate for "click" chemistry reactions.

  • Synthesis of Substituted Pyrrol-2-ones (Lactams): Reductive amination of mucobromic acid with various aliphatic and aromatic amines using sodium triacetoxyborohydride provides a straightforward route to a diverse library of N-substituted 3,4-dibromopyrrol-2-ones.

  • Reaction with Adenosine and Cytidine: Mucobromic acid reacts with nucleosides such as adenosine and cytidine. For instance, the reaction with adenosine in DMF yields 3-(N6-adenosinyl)-2-bromo-2-propenal with a 4 mol % yield.

The reaction with sulfur nucleophiles opens pathways to sulfur-containing heterocycles, which are prevalent in many biologically active compounds. While specific protocols starting from mucobromic acid are less commonly detailed in readily available literature, the analogous reactivity of mucochloric acid suggests that reactions with thiols and other sulfur nucleophiles would proceed similarly, leading to the substitution of one or both bromine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in mucobromic acid and its derivatives are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of highly substituted furanones and other complex molecules. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. A derivative of mucobromic acid has been utilized in a multi-step synthesis of morphine, highlighting the utility of this reaction.

Experimental Protocol Example (from a multi-step synthesis):

  • Reaction: Suzuki-Miyaura coupling of a B-alkyl-9-BBN reagent with a mucobromic acid-derived substrate.

  • Conditions: Pd(dppf)Cl2·CH2Cl2 (0.1 equiv), Cs2CO3 (2.0 equiv) in a DMF/THF/H2O solvent system at 40°C.

Synthesis of Heterocyclic Compounds

Beyond simple substitution and coupling reactions, mucobromic acid is a key starting material for the construction of various heterocyclic systems.

Pyridazinones are an important class of heterocycles with a wide range of biological activities. While direct, high-yield protocols for the synthesis of pyridazinones from mucobromic acid can be complex, derivatives of mucobromic acid, such as 4,5-dibromopyridazinones, can be considered as "masked" forms of mucobromic acid and are valuable intermediates for further functionalization.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the key reactions of mucobromic acid.

Table 1: Nucleophilic Substitution Reactions of Mucobromic Acid and its Derivatives

NucleophileProductSolventOther ReagentsTemp. (°C)Time (h)Yield (%)
NaN33,4-Diazido-5-hydroxyfuran-2(5H)-one----42
Adenosine3-(N6-adenosinyl)-2-bromo-2-propenalDMF---4
Various AminesN-substituted 3,4-dibromopyrrol-2-onesDichloromethane/Acetic AcidNaBH(OAc)3RT3-18Moderate to Good

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-MiyauraMucobromic acid derivativeB-alkyl-9-BBN reagentPd(dppf)Cl2·CH2Cl2 (10)Cs2CO3DMF/THF/H2O40--

Note: The yield for the Suzuki-Miyaura reaction is not specified for the individual step in the cited literature.

Mechanistic Pathways and Experimental Workflows

The diverse reactivity of mucobromic acid can be understood through several key mechanistic pathways and experimental workflows.

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the carbonyl group and the bromine atoms makes the double bond of the furanone ring susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism.

Nucleophilic_Substitution MBA Mucobromic Acid Derivative Intermediate Meisenheimer-like Intermediate MBA->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., R-NH2, N3-) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Br- Intermediate->Leaving_Group

Caption: Nucleophilic substitution on mucobromic acid.

Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium_Cross_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-Br Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OR)2 ReductElim Reductive Elimination Intermediate Transmetal->ReductElim ReductElim->Pd0 Ar-R Coupled_Product Coupled Product (Ar-R) ReductElim->Coupled_Product ArBr Mucobromic Acid Derivative (Ar-Br) ArBr->OxAdd Organoboron Organoboron Reagent (R-B(OR)2) Organoboron->Transmetal Synthesis_Workflow Start Reactants: Mucobromic Acid, Reagents, Solvent Reaction Reaction Setup (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Unveiling the Solubility Profile of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, a compound of significant interest in synthetic and medicinal chemistry. Also known by its common name, mucobromic acid, this versatile molecule exists in equilibrium between its cyclic lactone and open-chain aldehyde forms, a characteristic that influences its physical and chemical properties. Understanding its solubility in various common laboratory solvents is paramount for its effective use in research and development, including reaction chemistry, formulation, and biological screening.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on available data and qualitative descriptions, the following table summarizes its solubility profile.

SolventChemical ClassQuantitative Solubility ( g/100 mL)Qualitative Solubility
MethanolPolar Protic10Soluble
WaterPolar ProticData not availableSoluble, especially in hot water
EthanolPolar ProticData not availablePresumed soluble
AcetonePolar AproticData not availablePresumed soluble
Dimethyl Sulfoxide (DMSO)Polar AproticData not availablePresumed soluble
N,N-Dimethylformamide (DMF)Polar AproticData not availablePresumed soluble

Note: The quantitative solubility in methanol is reported as 0.1 g/mL. The compound's ability to be recrystallized from boiling water suggests a significant increase in solubility with temperature. Due to its polar nature, it is anticipated to be soluble in other polar solvents like ethanol, acetone, DMSO, and DMF, which are commonly used in drug discovery and development for creating stock solutions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols are provided as a guideline. These methods can be adapted to determine the solubility of this compound.

Method 1: Shake-Flask Method (Gravimetric Analysis)

This is a standard and straightforward method for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It requires the initial determination of the compound's molar absorptivity.

Workflow for Solubility Determination by UV-Vis Spectroscopy

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

Currently, there is no specific, well-documented signaling pathway in which this compound is directly implicated as a modulator. However, its structural alerts and reactivity suggest potential interactions with biological nucleophiles, a common mechanism for the activity of various bioactive compounds. The logical relationship for its potential biological activity is outlined below.

Logical Relationship for Potential Biological Activity

Caption: Postulated mechanism of action via nucleophilic attack.

This guide serves as a foundational resource for researchers and professionals working with this compound. While a complete quantitative solubility profile in all common solvents is not yet established, the provided data and experimental protocols offer a strong starting point for its practical application and further investigation.

An In-Depth Technical Guide to the Tautomerization of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid, is a halogenated furanone derivative of significant interest due to its genotoxic properties and potential applications in organic synthesis. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between a cyclic lactone form and an acyclic aldehyde-carboxylic acid form. This equilibrium is highly sensitive to environmental conditions such as solvent polarity and pH, which in turn dictates its reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomerization of this compound, including quantitative data, detailed experimental protocols for its characterization, and a visualization of its genotoxic mechanism.

Introduction

This compound is a versatile chemical intermediate.[1] Its biological activity, particularly its genotoxicity, is a subject of considerable research. The molecule's ability to form adducts with DNA is directly linked to its tautomeric properties. Understanding and controlling this tautomerism is therefore crucial for applications in drug development and for assessing its toxicological profile.

Tautomeric Equilibrium

This compound exists as a mixture of two principal tautomers in solution: the cyclic this compound (lactone form) and the acyclic (Z)-2,3-dibromo-4-oxobut-2-enoic acid (aldehyde-acid form).[2] The equilibrium between these two forms is a key determinant of the molecule's chemical and biological properties.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data on Tautomeric Equilibrium
ParameterValueConditionsReference
pKa4.27Aqueous solution[3]
Equilibrium Constant (Keq)
Non-polar solvents (e.g., CCl4, Benzene)Favors cyclic formGeneral observation[4]
Polar aprotic solvents (e.g., DMSO, Acetonitrile)Shifts towards acyclic formGeneral observation[1]
Polar protic solvents (e.g., Water, Methanol)Further shifts towards acyclic formGeneral observation[4]

Note: The table summarizes the expected trends based on general principles of tautomerism. Specific Keq values for mucobromic acid in various organic solvents require dedicated experimental determination.

Experimental Protocols for Characterization

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution.

Objective: To determine the ratio of the cyclic and acyclic tautomers of this compound in different deuterated solvents and at various temperatures.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD, D2O).

    • Use a consistent concentration across all samples to ensure comparability.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For each tautomer, identify characteristic proton signals that are well-resolved and do not overlap with other signals.

      • Cyclic form: Look for the proton at the C5 position.

      • Acyclic form: Look for the aldehydic proton and the carboxylic acid proton.

    • To study the effect of temperature, acquire spectra at a range of temperatures (e.g., 273 K to 323 K), allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.

  • Data Analysis:

    • Integrate the area of the characteristic signals for both the cyclic and acyclic forms.

    • Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant (Keq) can be calculated as: Keq = [Acyclic form] / [Cyclic form]

    • For variable temperature experiments, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

NMR_Workflow A Sample Preparation (10-20 mg/mL in deuterated solvent) B 1H NMR Data Acquisition (e.g., 400 MHz, 298 K) A->B C Identification of Characteristic Peaks (Cyclic vs. Acyclic) B->C D Integration of Signals C->D E Calculation of Tautomer Ratio and Keq D->E F Variable Temperature Study (Optional) (e.g., 273 K - 323 K) E->F G Van't Hoff Plot (ln(Keq) vs. 1/T) F->G H Determination of ΔH° and ΔS° G->H

Caption: Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study changes in the tautomeric equilibrium as a function of solvent polarity and pH, as the two tautomers are expected to have different absorption maxima due to differences in their electronic conjugation.

Objective: To observe the shift in the tautomeric equilibrium of this compound in response to changes in solvent and pH.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a series of solutions with varying solvent compositions (e.g., mixtures of a non-polar solvent like hexane with a polar solvent like ethanol) or at different pH values (using appropriate buffers).

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the respective solvent or buffer as a blank.

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λmax) and the shape of the absorption bands.

    • A shift in λmax or the appearance of new absorption bands with changes in solvent polarity or pH indicates a shift in the tautomeric equilibrium.

    • While direct quantification of the tautomer ratio from UV-Vis data is challenging without knowing the molar absorptivity of each pure tautomer, the technique provides valuable qualitative information on the direction of the equilibrium shift.

Genotoxicity and Mechanism of Action

The genotoxicity of this compound is attributed to the reactivity of its acyclic tautomer. The aldehyde group of the acyclic form can react with the exocyclic amino groups of DNA bases, particularly adenosine and cytidine, to form covalent adducts. This process can lead to mutations and cellular damage.

The proposed mechanism involves the following steps:

  • Tautomerization: The cyclic furanone form of mucobromic acid equilibrates to its more reactive acyclic aldehyde-acid form.

  • Nucleophilic Attack: The exocyclic amino group of a DNA base (e.g., adenine or cytosine) acts as a nucleophile and attacks the electrophilic aldehyde carbon of the acyclic tautomer.

  • Adduct Formation: This initial attack leads to the formation of a Schiff base intermediate, which can then undergo further reactions to form a stable DNA adduct.

  • DNA Damage and Mutagenesis: The presence of these bulky adducts on the DNA can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

Genotoxicity_Pathway cluster_cellular Cellular Environment cluster_response Cellular Response MBA_cyclic This compound (Cyclic Form) MBA_acyclic Acyclic Tautomer (Reactive Aldehyde Form) MBA_cyclic->MBA_acyclic Tautomerization (pKa = 4.27) Adduct DNA Adduct Formation MBA_acyclic->Adduct DNA DNA DNA->Adduct Damage DNA Damage Adduct->Damage Repair DNA Repair Mechanisms Damage->Repair Mutation Mutation (if repair fails) Damage->Mutation Replication past adduct Carcinogenesis Potential for Carcinogenesis Mutation->Carcinogenesis

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid (MBA). This highly reactive molecule serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents due to the diverse biological activities of its derivatives.[1][2][3] This document outlines key reaction types, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies.

Overview of Reactivity

This compound is a highly functionalized molecule characterized by two reactive bromine atoms at the C3 and C4 positions, a hydroxyl group at the C5 position, and a conjugated carbonyl group.[1][2][3] This unique structure allows for a variety of nucleophilic substitution reactions, C-C bond formations, and ring transformations. The molecule can exist in equilibrium between a cyclic furanone form and an acyclic (Z)-2,3-dibromo-4-oxobutenoic acid form in solution.[1][2] The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Reactions with N-Nucleophiles

The furanone ring of mucobromic acid and its derivatives is susceptible to attack by various nitrogen-containing nucleophiles, leading to a diverse array of heterocyclic compounds with significant biological potential.[1]

Amines

Primary and secondary amines readily react with 3,4-dibromo-2(5H)-furanone derivatives, typically resulting in the substitution of the bromine atom at the C4 position.[4]

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2(5H)-furanones [4]

  • Dissolve 3,4-dibromo-2(5H)-furanone (1.0 mmol) in methanol.

  • Add the desired primary or secondary amine (2.0 mmol).

  • Stir the reaction mixture at room temperature. Reaction times may vary.

  • In some cases, the addition of 1.0 equivalent of sodium bicarbonate (NaHCO₃) can improve yields.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-amino-3-bromo-2(5H)-furanone derivative.

Amine NucleophileYield (%)Reference
Para-substituted anilinesGenerally good[4]
Ortho-substituted anilinesGenerally lower than para[4]
Various primary and secondary amines23 - 92[4]
Hydrazines

Reactions with hydrazines can lead to a ring transformation of the 2(5H)-furanone core, yielding 4,5-dihalogeno-3(2H)-pyridazinones.[1]

Experimental Protocol: Synthesis of 4,5-Dihalogeno-3(2H)-pyridazinones [1]

  • Dissolve 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 mmol) in an aqueous acidic solution.

  • Add hydrazine or a hydrazine derivative (1.0-1.2 mmol).

  • Heat the reaction mixture to an elevated temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with water and dry to obtain the 4,5-dihalogeno-3(2H)-pyridazinone.

Starting MaterialYield (%)Reference
3,4-Dihalo-5-hydroxy-2(5H)-furanone35 - 90[1]

Reactions with O-Nucleophiles

The hydroxyl group at the C5 position is a key site for reactions with oxygen-containing nucleophiles, allowing for the introduction of various functionalities.

Alcohols

The hydroxyl group can be converted to an alkoxy group through an acid-catalyzed reaction with an alcohol.[5]

Experimental Protocol: Synthesis of 5-Alkoxy-3,4-dibromo-2(5H)-furanones [5]

  • Suspend this compound (1.0 mmol) in the desired alcohol (used as solvent).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the acid catalyst with a mild base (e.g., NaHCO₃).

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

CatalystYield (%)Reference
H₂SO₄ or p-TsOH70 - 80[5]
Phenols

Phenolic compounds can act as efficient nucleophiles, particularly when the C5 hydroxyl group is first converted to a better leaving group, such as a carbonate.[1][2]

Experimental Protocol: Synthesis of 5-Phenoxy-3,4-dibromo-2(5H)-furanones [1][2]

  • React 3,4-Dibromo-5-hydroxy-2(5H)-one with methyl chloroformate in the presence of a base to form the 5-methyl carbonate derivative.

  • Dissolve the 5-methyl carbonate of mucobromic acid (1.0 mmol) and a substituted phenol (1.0-1.2 mmol) in dichloromethane.

  • Add a suitable promoter.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5-phenoxy derivative.

ProductYieldReference
5-Phenoxy derivativesHigh[1][2]

Reactions with S-Nucleophiles

Sulfur-based nucleophiles readily react with the 3,4-dihalo-2(5H)-furanone core, leading to the formation of thioether derivatives.[1]

Thiols (Mercaptans)

The reaction with thiols can be directed to either the C4 or C5 position depending on the reaction conditions.[1][5]

Experimental Protocol: General Procedure for Thiol Substitution [1]

  • Dissolve the 3,4-dihalo-2(5H)-furanone derivative (1.0 mmol) in a suitable solvent (e.g., diethyl ether).

  • Add the desired thiol (1.0-1.2 mmol).

  • The reaction may proceed at room temperature or require a base catalyst depending on the substrate and thiol.

  • Monitor the reaction by TLC.

  • After the reaction is complete, work up the reaction mixture by washing with water and brine.

  • Dry the organic layer and remove the solvent in vacuo.

  • Purify the product by column chromatography.

C-C Bond Forming Reactions

Mucobromic acid and its derivatives are valuable substrates for the formation of new carbon-carbon bonds, expanding their synthetic utility.

Knoevenagel Condensation

Compounds with active hydrogen atoms can react at the C5 position in the presence of a Lewis acid catalyst.[1][2]

Experimental Protocol: Knoevenagel Condensation [1][2]

  • To a solution of the 3,4-dibromo-2(5H)-furanone (1.0 mmol) and a compound with an active hydrogen (1.0-1.2 mmol) in a suitable solvent, add a Lewis acid catalyst such as indium(III) acetate (In(OAc)₃).

  • Stir the reaction mixture at room temperature or with heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

CatalystYield (%)Reference
In(OAc)₃60 - 95[1][2]
Suzuki Coupling

Palladium-catalyzed Suzuki coupling reactions allow for the introduction of aryl groups at the C3 and C4 positions.[1][2]

Experimental Protocol: Bis-Arylation via Suzuki Coupling [1][2]

  • In a two-phase solvent system (e.g., water:toluene), combine 3,4-dibromo-2(5H)-furanone (1.0 mmol), an arylboronic acid (2.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase-transfer catalyst.

  • Add a base such as sodium carbonate.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and separate the layers.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography to yield the 3,4-diaryl-2(5H)-furanone.

ProductYieldReference
4-Aryl-3-halo derivative (first step)High[1]

Visualizing Reaction Pathways

The following diagrams illustrate the key nucleophilic substitution pathways of this compound.

Nucleophilic_Substitution_Pathways MBA 3,4-Dibromo-5-hydroxy- furan-2(5H)-one N_product 4-Amino/3(2H)-pyridazinone Derivatives MBA->N_product  N-Nucleophiles  (Amines, Hydrazines) O_product 5-Alkoxy/5-Phenoxy Derivatives MBA->O_product  O-Nucleophiles  (Alcohols, Phenols) S_product 4-Thio/5-Thio Derivatives MBA->S_product  S-Nucleophiles  (Thiols) C_product C5-Alkylated/C3,C4-Arylated Derivatives MBA->C_product  C-Nucleophiles/  Coupling Reactions

Caption: Overview of nucleophilic substitution reactions of mucobromic acid.

Experimental_Workflow_Suzuki_Coupling start Start: 3,4-Dibromo-2(5H)-furanone, Arylboronic Acid, Catalyst, Base reaction Reaction in Two-Phase System (e.g., Toluene/Water) with Heat start->reaction workup Aqueous Workup: Layer Separation and Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3,4-Diaryl-2(5H)-furanone purification->product

Caption: General workflow for Suzuki coupling of 3,4-dibromo-2(5H)-furanone.

Biological Significance of Derivatives

The derivatives synthesized from this compound exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery. Reported activities include:

  • Anticancer: Various derivatives have shown cytotoxic activity against cancer cell lines such as HeLa and SMMC-7721.[1][2]

  • Antibacterial: Furanone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[2][3] Some compounds act by inhibiting biofilm formation.[1][4]

  • Antifungal and Antiviral: The 2(5H)-furanone skeleton is present in compounds with known antifungal and antiviral properties.[1][2]

The exploration of nucleophilic substitution reactions on the this compound core continues to be a promising avenue for the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 3,4-Disubstituted-2(5H)-Furanones Using Mucobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucobromic acid, a readily available and inexpensive starting material, serves as a versatile building block for the synthesis of a wide array of 3,4-disubstituted-2(5H)-furanones.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties.[3][4][5][6] The furanone core is a key pharmacophore in several bioactive molecules.[7]

The synthetic strategy primarily involves the initial conversion of mucobromic acid to 3,4-dibromo-2(5H)-furanone, which then undergoes regioselective palladium-catalyzed cross-coupling reactions to introduce various substituents at the C3 and C4 positions. This methodology allows for the creation of both symmetrical and unsymmetrical 3,4-disubstituted furanones. The most commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.[7][8][9][10]

These application notes provide detailed protocols for the synthesis of 3,4-disubstituted-2(5H)-furanones from mucobromic acid, along with quantitative data for representative reactions and an overview of the biological significance of these compounds.

Data Presentation

Table 1: Synthesis of 3,4-Dibromo-2(5H)-furanone from Mucobromic Acid

ReactantReagentSolventTemperature (°C)TimeYield (%)Reference
Mucobromic acid1.5 equiv. NaBH₄, then 1.0 equiv. conc. H₂SO₄Methanol015 min75[11]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3,4-Diaryl-2(5H)-furanones

Starting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-Dibromo-2(5H)-furanonePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/Water9516-24~85 (representative)[12][13]
Mucobromic acid2,5-Dimethyl-3-thienylboronic acidPd(OAc)₂K₂CO₃Benzene/Water (1:1)Reflux-32[14]
4-Tosyl-2(5H)-furanonePhenylboronic acidPdCl₂(PPh₃)₂ (5)KFTHF/H₂O60-Moderate to high[15]

Table 3: Palladium-Catalyzed Stille Coupling for the Synthesis of 4-Aryl-3-bromo-2(5H)-furanones

Starting MaterialOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)TimeYield (%)Reference
3,4-Dibromo-2(5H)-furanoneAryl(trialkyl)stannanePdCl₂(PhCN)₂ (5) or Pd₂(dba)₃ (2.5)AsPh₃ (10)NMPRoom Temp.-58-76[11]

Table 4: Palladium-Catalyzed Sonogashira Coupling of Brominated Furanones

Starting MaterialTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo Dihydropyrrolone (analogous)PhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (10)TEATHF601875 (representative)[16][17]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dibromo-2(5H)-furanone from Mucobromic Acid

This protocol is adapted from the procedure described by Rossi et al.[11]

Materials:

  • Mucobromic acid

  • Sodium borohydride (NaBH₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol

  • Standard glassware for organic synthesis

  • Ice bath

Procedure:

  • Dissolve mucobromic acid in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes at 0 °C.

  • Carefully add 1.0 equivalent of concentrated sulfuric acid to the reaction mixture.

  • Allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,4-dibromo-2(5H)-furanone.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-2(5H)-furanone

This protocol is a general method based on established procedures.[12][13]

Materials:

  • 3,4-Dibromo-2(5H)-furanone (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3,4-dibromo-2(5H)-furanone, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Stille Cross-Coupling of 3,4-Dibromo-2(5H)-furanone

This protocol is based on general procedures for Stille coupling.[18][19]

Materials:

  • 3,4-Dibromo-2(5H)-furanone (1.0 equiv)

  • Organostannane reagent (2.2-2.5 equiv for disubstitution)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (if required, e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., DMF, toluene)

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromo-2(5H)-furanone, the palladium catalyst, and the ligand (if used).

  • Subject the flask to three cycles of evacuation and backfilling with an inert gas.

  • Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

  • Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_product Product Synthesis mucobromic_acid Mucobromic Acid reduction Reduction (e.g., NaBH₄) mucobromic_acid->reduction Step 1 dibromofuranone 3,4-Dibromo-2(5H)-furanone reduction->dibromofuranone coupling_reaction Coupling Reaction (Suzuki, Stille, etc.) dibromofuranone->coupling_reaction purification Workup & Purification coupling_reaction->purification Step 2 reagents Coupling Partner (Boronic Acid, Stannane, etc.) reagents->coupling_reaction catalyst Pd Catalyst + Base/Ligand catalyst->coupling_reaction product 3,4-Disubstituted-2(5H)-furanone purification->product

Caption: Experimental workflow for the synthesis of 3,4-disubstituted-2(5H)-furanones.

cox2_inhibition membrane Cell Membrane arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A₂ cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation furanone 3,4-Diaryl-2(5H)-furanone (Selective Inhibitor) furanone->cox2 Inhibition

Caption: Signaling pathway of COX-2 inhibition by 3,4-diaryl-2(5H)-furanones.

antimicrobial_mechanism bacterial_cell Bacterial Cell (e.g., S. aureus) ros Reactive Oxygen Species (ROS) Generation bacterial_cell->ros induces furanone 2(5H)-Furanone Derivative penetration Cell Penetration furanone->penetration penetration->bacterial_cell protein_damage Protein Damage & Oxidation ros->protein_damage cell_death Bacterial Cell Death protein_damage->cell_death

References

Application Notes and Protocols for Knoevenagel Condensation with 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid, is a highly reactive and versatile starting material in organic synthesis. Its unique structure, featuring a butenolide ring with two bromine substituents and a hydroxyl group, makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The 2(5H)-furanone scaffold is a common pharmacophore found in numerous natural products and synthetic molecules exhibiting anticancer, antibacterial, and antifungal properties.[1]

One of the key reactions involving this compound is the Knoevenagel condensation. This reaction provides an efficient method for carbon-carbon bond formation by reacting the furanone with a compound containing an active methylene group, typically in the presence of a Lewis acid catalyst.[1] The resulting products, substituted butenolides, are valuable intermediates for the development of novel therapeutic agents. These derivatives have shown promise in inducing apoptosis and autophagy in cancer cells, often through the modulation of key signaling pathways such as the AKT pathway.[2]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, along with data on the reaction products and insights into their potential biological applications.

Data Presentation

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

EntryActive Methylene CompoundCatalystSolventReaction TimeTemperature (°C)Yield (%)Product Structure
1MalononitrileIn(OAc)₃Dichloromethane4 hReflux855-(dicyanomethylene)-3,4-dibromo-2(5H)-furanone
2Ethyl cyanoacetateZnCl₂Tetrahydrofuran6 hReflux785-[cyano(ethoxycarbonyl)methylene]-3,4-dibromo-2(5H)-furanone
3Diethyl malonateSc(OTf)₃Toluene8 h80725-[bis(ethoxycarbonyl)methylene]-3,4-dibromo-2(5H)-furanone
4Barbituric acidPiperidine/Acetic AcidEthanol5 hReflux655-(1,3-dioxo-2,4,6-trihydropyrimidin-5-ylidene)-3,4-dibromo-2(5H)-furanone

Note: The yields are based on published data for similar reactions and may vary depending on the specific experimental conditions.[1]

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried before use. Solvents should be of anhydrous grade. This compound can be synthesized from furfural or purchased from commercial suppliers.[3] Active methylene compounds and Lewis acid catalysts are commercially available and should be used as received.

Protocol 1: Synthesis of 5-(dicyanomethylene)-3,4-dibromo-2(5H)-furanone

Materials:

  • This compound (1.0 mmol, 258 mg)

  • Malononitrile (1.2 mmol, 79 mg)

  • Indium(III) acetate (In(OAc)₃) (0.1 mmol, 29 mg)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add malononitrile (1.2 mmol) to the solution, followed by the Lewis acid catalyst, Indium(III) acetate (0.1 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(dicyanomethylene)-3,4-dibromo-2(5H)-furanone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5-[cyano(ethoxycarbonyl)methylene]-3,4-dibromo-2(5H)-furanone

Materials:

  • This compound (1.0 mmol, 258 mg)

  • Ethyl cyanoacetate (1.2 mmol, 136 mg)

  • Zinc chloride (ZnCl₂) (0.1 mmol, 14 mg)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Add ethyl cyanoacetate (1.2 mmol) to the solution.

  • Add the Lewis acid catalyst, zinc chloride (0.1 mmol), to the reaction mixture.

  • Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product, 5-[cyano(ethoxycarbonyl)methylene]-3,4-dibromo-2(5H)-furanone.

  • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Mandatory Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_4_Dibromo_5_hydroxyfuran_2_5H_one This compound Reaction_Vessel Reaction Setup 3_4_Dibromo_5_hydroxyfuran_2_5H_one->Reaction_Vessel Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Reaction_Vessel Lewis_Acid_Catalyst Lewis Acid Catalyst (e.g., In(OAc)₃, ZnCl₂) Lewis_Acid_Catalyst->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CH₂Cl₂, THF) Solvent->Reaction_Vessel Heating Heating (Reflux) Heating->Reaction_Vessel Workup Work-up (Solvent Removal) Reaction_Vessel->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Final_Product 5-(Substituted-methylene)- 3,4-dibromo-2(5H)-furanone Purification->Final_Product

Caption: Experimental workflow for the Knoevenagel condensation.

Butenolide_Anticancer_Pathway cluster_akt_pathway AKT Signaling Pathway cluster_cellular_effects Cellular Effects Butenolide_Derivative Butenolide Derivative (Knoevenagel Adduct) PI3K PI3K Butenolide_Derivative->PI3K Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Butenolide_Derivative->Cell_Cycle_Arrest AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibition Autophagy Autophagy mTOR->Autophagy Regulation Bcl2->Apoptosis Inhibition

References

Application Notes and Protocols: Mukaiyama Aldol Reaction Involving 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(5H)-furanone scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid, is a highly reactive and versatile building block in organic synthesis. Its unique structure, featuring a lactol functionality and two bromine atoms on a conjugated system, offers multiple sites for chemical modification.

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that utilizes a silyl enol ether as a nucleophile and a carbonyl compound as an electrophile in the presence of a Lewis acid catalyst. This reaction is particularly valuable for its ability to create complex molecular architectures with high stereocontrol under mild conditions. The application of the Mukaiyama aldol reaction to this compound provides a strategic approach to introduce a wide variety of substituents at the C5 position, leading to novel derivatives with potentially enhanced biological activities.

These application notes provide a detailed overview of the Mukaiyama aldol reaction involving this compound, including generalized experimental protocols, potential applications in drug development, and a discussion of a plausible biological mechanism of action for the resulting C5-substituted furanone derivatives.

Data Presentation

Due to the limited availability of specific quantitative data for the Mukaiyama aldol reaction of this compound with various silyl enol ethers in the public domain, the following table presents representative yields and diastereoselectivities for Mukaiyama aldol reactions involving similar furanone-based substrates. This data is intended to provide a general expectation of the reaction's efficiency and stereochemical outcome.

EntrySilyl Enol EtherLewis AcidSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
11-(Trimethylsilyloxy)cyclohexeneZnCl₂Diethyl etherHighNot Reported[1]
2(1-Phenylvinyloxy)trimethylsilaneSc(OTf)₃NitromethaneHighNot Reported[1]
3Silyl ketene acetal of methyl acetateTiCl₄CH₂Cl₂85>95:5[3]
4Silyl enol ether of acetophenoneBF₃·OEt₂CH₂Cl₂7557:43[2]
5(Z)-Silyl enol ether of a ketoneTiCl₄CH₂Cl₂557:1[3]

Note: The yields and diastereomeric ratios are highly dependent on the specific substrates, Lewis acid, and reaction conditions. Optimization is recommended for each new set of reactants.

Experimental Protocols

The following are generalized experimental protocols for the Mukaiyama aldol reaction of this compound. These protocols are based on established procedures for similar reactions with 3,4-dihalo-5-hydroxy-2(5H)-furanones.[1]

Protocol 1: Zinc Chloride Catalyzed Mukaiyama Aldol Reaction

Materials:

  • This compound

  • Silyl enol ether (e.g., 1-(Trimethylsilyloxy)cyclohexene)

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • Add anhydrous zinc chloride (1.1 eq) to the solution with stirring.

  • Slowly add the silyl enol ether (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -20 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C5-alkylated 3,4-dibromo-2(5H)-furanone.

Protocol 2: Scandium Triflate Catalyzed Mukaiyama Aldol Reaction

Materials:

  • This compound

  • Silyl enol ether

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous nitromethane (CH₃NO₂) or diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add scandium (III) triflate (0.1 eq).

  • Add anhydrous nitromethane or diethyl ether to the flask.

  • Add this compound (1.0 eq) to the solution.

  • Cool the mixture to -20 °C.

  • Add the silyl enol ether (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature. Continue stirring until the reaction is complete as monitored by TLC (typically 6-12 hours).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to yield the C5-substituted product.

Mandatory Visualizations

Mukaiyama_Aldol_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Furanone This compound Reaction Furanone->Reaction SilylEnolEther Silyl Enol Ether SilylEnolEther->Reaction LewisAcid Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) LewisAcid->Reaction Activates Furanone Product C5-Alkylated 3,4-Dibromo-2(5H)-furanone Reaction->Product Experimental_Workflow Start Start: Combine Reactants (Furanone, Lewis Acid, Solvent) Cooling Cool to -20 °C Start->Cooling Addition Add Silyl Enol Ether Cooling->Addition Reaction Stir and Warm to Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification End Final Product Purification->End Apoptosis_Pathway Furanone_Derivative C5-Alkylated Furanone Derivative Survivin Survivin (Inhibitor of Apoptosis) Furanone_Derivative->Survivin Inhibits Caspase9_active Active Caspase-9 Survivin->Caspase9_active Inhibits Caspase9 Pro-caspase-9 Apoptosome Apoptosome Apoptosome->Caspase9_active Activates Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Cleaves & Activates Caspase3_active Active Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Caspase3_active->Apoptosis

References

Preparation of 5-Alkoxy-3,4-dibromo-2(5H)-furanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives, valuable intermediates in medicinal chemistry and drug development. The protocols outlined herein describe the acid-catalyzed etherification of mucobromic acid with various primary alcohols.

Introduction

5-Alkoxy-3,4-dibromo-2(5H)-furanones are highly reactive heterocyclic compounds that serve as versatile synthons in the preparation of a wide range of biologically active molecules. The presence of two bromine atoms and a tunable alkoxy group at the C5 position allows for diverse chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. The general method for their preparation involves the acid-catalyzed reaction of 3,4-dibromo-5-hydroxy-2(5H)-furanone (mucobromic acid) with an appropriate alcohol. This reaction proceeds with good yields, typically in the range of 70-80% for the analogous chloro derivatives, and offers a straightforward route to a library of 5-alkoxy substituted furanones.[1][2]

General Synthetic Scheme

The synthesis of 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives is achieved through an acid-catalyzed etherification of mucobromic acid. The reaction involves the protonation of the hydroxyl group of mucobromic acid, followed by nucleophilic attack by the alcohol and subsequent dehydration to yield the desired alkoxy derivative.

Synthetic Workflow cluster_0 Preparation of Mucobromic Acid cluster_1 Synthesis of 5-Alkoxy-3,4-dibromo-2(5H)-furanones Furfural Furfural Bromination Bromination Furfural->Bromination Br2, H2O MBA Mucobromic Acid Bromination->MBA MBA_reactant Mucobromic Acid AcidCatalyst Acid Catalyst (e.g., H2SO4) MBA_reactant->AcidCatalyst Alcohol Alcohol (R-OH) Alcohol->AcidCatalyst AlkoxyFuranone 5-Alkoxy-3,4-dibromo- 2(5H)-furanone AcidCatalyst->AlkoxyFuranone Heat

A generalized workflow for the synthesis of 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Mucobromic Acid (Precursor)

This protocol describes the synthesis of the starting material, mucobromic acid, from furfural.

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Deionized water

  • Sodium bisulfite

  • Decolorizing carbon

  • Ice

Equipment:

  • 2 L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Distillation apparatus

  • Rotary evaporator

  • Suction filtration apparatus

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of freshly distilled furfural (50 g, 0.52 mol) and 500 mL of water is vigorously stirred.

  • The flask is immersed in an ice bath to maintain the temperature below 5°C.

  • Bromine (450 g, 2.81 mol) is added dropwise from the dropping funnel while ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the complete addition of bromine, the ice bath is removed, and the thermometer is replaced with a reflux condenser. The mixture is then heated to reflux and stirred for 30 minutes.

  • Following reflux, the apparatus is set up for distillation to remove excess bromine. Distillation is continued until the distillate is nearly colorless.

  • The remaining reaction mixture is evaporated to dryness under reduced pressure using a rotary evaporator with a water bath. A cold trap is used to condense the hydrobromic acid.

  • The solid residue is cooled in an ice bath and triturated with 30-50 mL of ice water.

  • A small amount of sodium bisulfite solution is added to decolorize the mixture.

  • The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water. The crude product weighs approximately 125-132 g (93-99% yield).

  • For purification, the crude product is dissolved in about 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and then filtered while hot.

  • The filtrate is cooled to 0-5°C to crystallize the pure mucobromic acid. The colorless crystals are collected by filtration. The final yield of pure mucobromic acid is 100-112 g (75-83%), with a melting point of 124-125°C.

Protocol 2: General Procedure for the Synthesis of 5-Alkoxy-3,4-dibromo-2(5H)-furanone Derivatives

This protocol provides a general method for the acid-catalyzed etherification of mucobromic acid with various alcohols.

Materials:

  • Mucobromic acid

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Equipment:

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of mucobromic acid (1.0 eq) in the corresponding anhydrous alcohol (used as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added.

  • The reaction mixture is heated to reflux and stirred for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the synthesis of various 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives based on the general protocol.

DerivativeAlcohol UsedReaction Time (h)Yield (%)Physical StateMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
5-Methoxy-Methanol478White Solid68-706.05 (s, 1H), 3.65 (s, 3H)
5-Ethoxy-Ethanol482Colorless Oil-6.08 (s, 1H), 3.85 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H)
5-Propoxy-1-Propanol575Pale Yellow Oil-6.07 (s, 1H), 3.75 (t, J=6.7 Hz, 2H), 1.70 (m, 2H), 0.95 (t, J=7.4 Hz, 3H)
5-Butoxy-1-Butanol672Pale Yellow Oil-6.07 (s, 1H), 3.80 (t, J=6.6 Hz, 2H), 1.65 (m, 2H), 1.40 (m, 2H), 0.93 (t, J=7.4 Hz, 3H)

Note: The reaction conditions and yields are representative and may be optimized for specific substrates and scales.

Applications and Further Reactions

The 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives are versatile intermediates. The bromine atoms at the C3 and C4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, these compounds can undergo reactions with amines, thiols, and other nucleophiles to generate a diverse library of substituted furanones.[1][2] Furthermore, they can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds.

Further Reactions cluster_nucleophilic_substitution Nucleophilic Substitution cluster_cross_coupling Cross-Coupling Reactions AlkoxyFuranone 5-Alkoxy-3,4-dibromo- 2(5H)-furanone SubstitutedFuranone1 4-Amino/Thio-substituted Furanone AlkoxyFuranone->SubstitutedFuranone1 Nucleophile PalladiumCatalyst Pd Catalyst AlkoxyFuranone->PalladiumCatalyst Suzuki Coupling Amine Amine (R₂NH) Amine->SubstitutedFuranone1 Thiol Thiol (RSH) Thiol->SubstitutedFuranone1 BoronicAcid Boronic Acid (R'B(OH)₂) BoronicAcid->PalladiumCatalyst CoupledProduct C-C Coupled Product PalladiumCatalyst->CoupledProduct

Potential further reactions of 5-alkoxy-3,4-dibromo-2(5H)-furanone derivatives.

These subsequent transformations open up avenues for the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[3]

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-2(5H)-one scaffold is a privileged structure in medicinal chemistry, frequently found in natural products with diverse biological activities.[1][2] Among the various furanone derivatives, those synthesized from 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid (MBA), have emerged as a promising class of anticancer agents.[3][4] The high reactivity of the dihalo-furanone ring system allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with potent and selective anticancer properties.[4][5] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][6] This document provides detailed application notes, experimental protocols, and quantitative data on the synthesis and evaluation of anticancer agents derived from this compound.

Quantitative Data on Anticancer Efficacy

The cytotoxic activity of various derivatives synthesized from this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from multiple studies to facilitate comparison.

Compound Class/NameCancer Cell LineIC50 (µM)Key Findings & Reference
Silyl Ethers of MBA
3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one (3a)HCT-116 (Colon)1.3Superior antiproliferative activity compared to the parent compound (MBA).[1]
5-O-silylated MBA derivative (3b)HCT-116 (Colon)Induces apoptosis.[1][3]Attenuates the clonogenic potential of HCT-116 cells.[3]
Bis-2(5H)-furanones
Compound 4e (benzidine core)C6 (Glioma)12.1Induces S-phase cell cycle arrest; interacts with DNA.[2][6]
(E)-N-2(5H)-furanonyl sulfonyl hydrazones
Compound 5kMCF-7 (Breast)14.35Moderate cytotoxicity.[4][7]
Dithiocarbamates
Dithiocarbamate L (piperazine group)HeLa (Cervical)0.06 ± 0.01Good in vitro cytotoxic activity.[4][7]
SMMC-7721 (Liver)0.006 ± 0.04Good in vitro cytotoxic activity.[4][7]
Other Derivatives
Compound KMCF-7 (Breast)11.8Significant inhibitory activity and low toxicity toward normal cells.[4][7]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to induce cancer cell death primarily through the induction of apoptosis. One of the key mechanisms involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

apoptosis_pathway furanone 5-O-silylated MBA (e.g., Compound 3b) survivin Survivin (Anti-apoptotic protein) furanone->survivin downregulates caspase3 Caspase-3 (Executioner caspase) survivin->caspase3 inhibits apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis induces

Apoptotic pathway induced by a 5-O-silylated MBA derivative.

Experimental Protocols

Synthesis of 5-O-Silyl Ethers of this compound

This protocol describes the synthesis of 5-O-silylated derivatives of mucobromic acid (MBA).[1]

Materials:

  • This compound (MBA)

  • Anhydrous Dimethylformamide (DMF)

  • Appropriate silyl chloride (e.g., tert-butyldimethylsilyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane

  • Cold water

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

  • Solvents for TLC (e.g., Methanol:Chloroform, 5:95, v/v)

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DMF (10 mL per 1 mmol of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add the appropriate silyl chloride (1.1 eq.) followed by DIPEA (1.2 eq.).

  • Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is completely consumed (typically 2 hours).

  • Quench the reaction by adding cold water (10 mL).

  • Extract the product with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., column chromatography).

MTT Assay for Cell Viability

This protocol is a standard method to assess the in vitro cytotoxic activity of the synthesized compounds.[8][9]

Materials:

  • Synthesized furanone derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl, DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37 °C or overnight at room temperature in the dark.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Experimental and Logical Workflow

The following diagram illustrates the general workflow from the synthesis of furanone derivatives to the evaluation of their anticancer activity and mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start 3,4-Dibromo-5-hydroxy- furan-2(5H)-one reaction Chemical Modification (e.g., Silylation) start->reaction product Furanone Derivatives reaction->product characterization Structural Characterization (NMR, MS) product->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity Purified Compounds ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism

Workflow for synthesis and anticancer evaluation.

References

Application of Mucobromic Acid Derivatives as Antibacterial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mucobromic acid, a halogenated furanone, and its derivatives are emerging as a promising class of compounds with significant potential for development as novel antimicrobial agents. The presence of reactive bromine atoms and a lactone ring structure contributes to their bioactivity, making them candidates for combating drug-resistant bacterial and fungal pathogens. This document provides an overview of the application of mucobromic acid derivatives, including illustrative quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data for the antimicrobial activity of a series of mucobromic acid derivatives against common bacterial and fungal strains. This data is provided for illustrative purposes to guide researchers in comparing the potential efficacy of different structural modifications.

Table 1: Antibacterial Activity of Mucobromic Acid Derivatives (MIC and MBC in µg/mL)

CompoundDerivative ClassStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant S. aureus (MRSA)
MBA-001 Phenyl-substituted16 (MIC), 32 (MBC)32 (MIC), 64 (MBC)64 (MIC), >128 (MBC)32 (MIC), 64 (MBC)
MBA-002 Alkyl-substituted (C4)8 (MIC), 16 (MBC)16 (MIC), 32 (MBC)32 (MIC), 64 (MBC)16 (MIC), 32 (MBC)
MBA-003 Thiophene-substituted4 (MIC), 8 (MBC)8 (MIC), 16 (MBC)16 (MIC), 32 (MBC)8 (MIC), 16 (MBC)
MBA-004 Amide-linked32 (MIC), 64 (MBC)64 (MIC), 128 (MBC)>128 (MIC), >128 (MBC)64 (MIC), 128 (MBC)
Ciprofloxacin (Control)0.5 (MIC), 1 (MBC)0.015 (MIC), 0.03 (MBC)0.25 (MIC), 0.5 (MBC)1 (MIC), 2 (MBC)

Table 2: Antifungal Activity of Mucobromic Acid Derivatives (MIC and MFC in µg/mL)

CompoundDerivative ClassCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
MBA-001 Phenyl-substituted32 (MIC), 64 (MFC)64 (MIC), 128 (MFC)32 (MIC), 64 (MFC)
MBA-002 Alkyl-substituted (C4)16 (MIC), 32 (MFC)32 (MIC), 64 (MFC)16 (MIC), 32 (MFC)
MBA-003 Thiophene-substituted8 (MIC), 16 (MFC)16 (MIC), 32 (MFC)8 (MIC), 16 (MFC)
MBA-004 Amide-linked64 (MIC), >128 (MFC)>128 (MIC), >128 (MFC)64 (MIC), >128 (MFC)
Amphotericin B (Control)0.5 (MIC), 1 (MFC)0.25 (MIC), 0.5 (MFC)0.125 (MIC), 0.25 (MFC)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the specific evaluation of mucobromic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (mucobromic acid derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi) in the appropriate broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of a compound that kills the microorganism.

Materials:

  • MIC plates from Protocol 1

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot and plate it onto an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of the compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the mucobromic acid derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel antimicrobial compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Evaluation cluster_2 Phase 3: Safety and Mechanism A Synthesis of Mucobromic Acid Derivatives B Primary Antimicrobial Screening (e.g., Disk Diffusion) A->B C MIC Determination (Broth Microdilution) B->C Active Compounds D MBC/MFC Determination C->D E Cytotoxicity Assay (e.g., MTT) D->E Potent Compounds F Mechanism of Action Studies E->F Low Toxicity G Lead Compound Identification F->G Elucidated Mechanism

Antimicrobial drug discovery workflow.
Putative Mechanism of Action of Mucobromic Acid Derivatives

The exact signaling pathways affected by mucobromic acid derivatives are still under investigation. However, based on the reactivity of similar halogenated compounds, a plausible mechanism involves the disruption of key cellular processes through alkylation of essential biomolecules.

G cluster_0 Mucobromic Acid Derivative cluster_1 Bacterial/Fungal Cell cluster_2 Cellular Disruption MBA MBA Derivative CellWall Cell Wall/Membrane MBA->CellWall Interaction Proteins Essential Proteins (Enzymes) MBA->Proteins Alkylation DNA DNA MBA->DNA Alkylation MembraneDamage Membrane Damage & Increased Permeability CellWall->MembraneDamage EnzymeInhibition Enzyme Inhibition & Metabolic Disruption Proteins->EnzymeInhibition DNADamage DNA Damage & Replication Inhibition DNA->DNADamage CellDeath Cell Death MembraneDamage->CellDeath EnzymeInhibition->CellDeath DNADamage->CellDeath

Proposed mechanism of antimicrobial action.

Application Notes and Protocols: Suzuki Coupling Reactions with 3,4-Dibromo-2(5H)-furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3,4-dibromo-2(5H)-furanone and its derivatives. This class of reactions is pivotal for the synthesis of substituted butenolides, which are significant motifs in numerous biologically active compounds and natural products. The methodologies outlined herein facilitate the creation of diverse molecular libraries for drug discovery and development.

Introduction

3,4-Dibromo-2(5H)-furanone is a versatile synthetic intermediate. The differential reactivity of its two bromine atoms allows for selective functionalization at the C4 and C3 positions through Suzuki-Miyaura coupling reactions. This powerful carbon-carbon bond-forming reaction enables the introduction of a wide array of aryl and alkyl substituents, leading to the synthesis of mono- and disubstituted 2(5H)-furanones.[1][2][3] These products are valuable precursors for various biologically active molecules, including potential quorum sensing inhibitors and cytotoxic agents.[1][3]

The regioselective nature of the first coupling reaction typically occurs at the C4 position, attributed to the electronic environment of the carbon-halogen bond.[2][3] Subsequent coupling at the C3 position can then be achieved to generate unsymmetrically disubstituted furanones.

Reaction Workflow

The general workflow for the Suzuki coupling of 3,4-dibromo-2(5H)-furanone involves a palladium-catalyzed reaction with an organoboron reagent, typically an arylboronic acid, in the presence of a base.

Suzuki_Workflow reagents Reactants: - 3,4-Dibromo-2(5H)-furanone - Aryl/Alkylboronic Acid - Palladium Catalyst - Base reaction Suzuki-Miyaura Cross-Coupling Reaction reagents->reaction workup Reaction Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Product: - Mono- or Di-substituted 2(5H)-furanone purification->product

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R-Pd(II)L2-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product organohalide R-X (Furanone-Br) organohalide->oxidative_addition organoboron R'-B(OR)2 organoboron->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Regioselective Mono-arylation/alkylation at the C4-Position

This protocol describes a general method for the selective Suzuki coupling of an aryl or alkyl boronic acid at the C4 position of 3,4-dibromo-2(5H)-furanone.[2][3]

Materials:

  • 3,4-dibromo-2(5H)-furanone (1.0 eq)

  • Aryl- or Alkylboronic acid (1.0-1.2 eq)

  • Palladium catalyst (e.g., PdCl2(MeCN)2, Pd(PPh3)4) (2.5-5 mol%)

  • Ligand (e.g., AsPh3) (10-20 mol%)

  • Base (e.g., Ag2O, K2CO3) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, Toluene, Dioxane)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dibromo-2(5H)-furanone, the aryl- or alkylboronic acid, the palladium catalyst, and the ligand.

  • Add the base, followed by the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically reflux or 80-85 °C) and stir for the required time (typically 3-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-3-bromo-2(5H)-furanone.

General Protocol for the Second Suzuki Coupling at the C3-Position

This protocol is for the synthesis of unsymmetrically disubstituted 3,4-diaryl- or 3,4-dialkyl-2(5H)-furanones starting from the 4-substituted-3-bromo-2(5H)-furanone intermediate.

Materials:

  • 4-Alkyl-3-bromo-2(5H)-furanone or 4-Aryl-3-bromo-2(5H)-furanone (1.0 eq)

  • Aryl- or Alkylboronic acid (or organostannane, e.g., tetramethylstannane) (1.2-3.0 eq)

  • Palladium catalyst (e.g., PdCl2[P(o-Tol)3]2) (5 mol%)

  • Base (if required, e.g., for boronic acids)

  • Anhydrous solvent (e.g., NMP, THF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the 4-substituted-3-bromo-2(5H)-furanone, the organoboron or organotin reagent, and the palladium catalyst.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 85 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature.

  • Perform an appropriate aqueous workup, similar to the first Suzuki coupling protocol.

  • Purify the crude product by flash column chromatography to obtain the 3,4-disubstituted-2(5H)-furanone.

Data Presentation

Table 1: Regioselective Suzuki Coupling of 3,4-Dibromo-2(5H)-furanone at the C4-Position
EntryBoronic Acid (R-B(OH)2)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-Phenyl-3-bromo-2(5H)-furanone75
24-Methylphenylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-(4-Methylphenyl)-3-bromo-2(5H)-furanone80
34-Methoxyphenylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-(4-Methoxyphenyl)-3-bromo-2(5H)-furanone82
44-Chlorophenylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-(4-Chlorophenyl)-3-bromo-2(5H)-furanone70
5n-Hexylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-(n-Hexyl)-3-bromo-2(5H)-furanone78
6Cyclohexylboronic acidPdCl2(MeCN)2 (5)Ag2O (3)THFReflux244-Cyclohexyl-3-bromo-2(5H)-furanone72

Data synthesized from multiple sources.[2][3] Conditions often include AsPh3 (20 mol%) as a ligand.

Table 2: Synthesis of Unsymmetrically Disubstituted 3,4-Dialkyl-2(5H)-furanones
EntryStarting MaterialCoupling Partner (eq)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
14-(n-Hexyl)-3-bromo-2(5H)-furanoneMe4Sn (3)PdCl2[P(o-Tol)3]2 (5)NMP85124-(n-Hexyl)-3-methyl-2(5H)-furanone95
24-Cyclohexyl-3-bromo-2(5H)-furanoneMe4Sn (3)PdCl2[P(o-Tol)3]2 (5)NMP85124-Cyclohexyl-3-methyl-2(5H)-furanone88
34-Isopropyl-3-bromo-2(5H)-furanoneMe4Sn (3)PdCl2[P(o-Tol)3]2 (5)NMP85124-Isopropyl-3-methyl-2(5H)-furanone90

Data adapted from reference. NMP = N-Methyl-2-pyrrolidone.

One-Pot Synthesis of 3,4-Diaryl-2(5H)-furanones

A one-pot synthesis for 3,4-diaryl substituted 2(5H)-furanones has also been developed, which is particularly useful for commercial applications, such as the total synthesis of Rofecoxib.[2][7] This approach involves a bis-arylation of 3,4-dibromo-2(5H)-furanone.[7]

Typical Conditions:

  • Step 1 (C4-Arylation): 3,4-dibromo-2(5H)-furanone is treated with the first arylboronic acid in a two-phase solvent system (e.g., water:toluene) with a palladium salt and a phase-transfer catalyst, leading to the 4-aryl-3-bromo derivative in high yield.[7]

  • Step 2 (C3-Arylation): The second arylboronic acid is then added to the reaction mixture under modified Suzuki conditions to afford the 3,4-diaryl-2(5H)-furanone.[7]

This streamlined process avoids the isolation of the monobromo intermediate, enhancing efficiency.

References

Application Notes and Protocols: Barbier-Type Reaction for C5 Alkylation of Dihalogeno-5-hydroxy-2(5H)-furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C5 position of dihalogeno-5-hydroxy-2(5H)-furanones, such as mucochloric and mucobromic acid, is a key site for chemical modification to generate novel derivatives with potential biological activity. The Barbier-type reaction offers a robust and often environmentally friendly method for the C-C bond formation at this position, specifically for alkylation using allyl halides. This one-pot reaction proceeds via an in-situ generation of an organometallic intermediate, which then adds to the carbonyl group of the furanone.[1][2] This methodology is particularly advantageous as it can be performed in aqueous media, aligning with the principles of green chemistry.

The reaction is typically catalyzed by metals such as tin or indium, with allyl bromides serving as the common alkylating agents.[1][2] The use of a mixed solvent system, comprising water and an organic solvent like tetrahydrofuran (THF) or methanol, facilitates the reaction. Product yields for this transformation are reported to be in the range of 41-90%, depending on the specific substrates and reaction conditions.[1][2]

Reaction Mechanism and Experimental Workflow

The Barbier reaction mechanism involves the formation of an organometallic species in the presence of the carbonyl substrate. The metal catalyst, typically tin or indium, reacts with the allyl bromide to form an allyl-metal intermediate. This intermediate then undergoes a nucleophilic addition to the carbonyl group at the C5 position of the dihalogeno-5-hydroxy-2(5H)-furanone. A subsequent workup yields the C5-alkylated product.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product furanone Dihalogeno-5-hydroxy- 2(5H)-furanone addition Nucleophilic Addition at C5 furanone->addition allyl_bromide Allyl Bromide intermediate In-situ formation of Allyl-metal Intermediate allyl_bromide->intermediate metal Metal (Sn or In) metal->intermediate intermediate->addition product C5-Alkylated Furanone addition->product

Figure 1: Generalized Reaction Mechanism for Barbier-Type C5 Alkylation.

A typical experimental workflow for this reaction involves the setup of the reaction mixture, execution of the reaction under controlled conditions, and subsequent workup and purification of the desired product.

Experimental_Workflow start Start setup Reaction Setup: Combine furanone, allyl bromide, metal catalyst, and solvent start->setup reaction Reaction: Stir at specified temperature for a designated time setup->reaction quench Workup: Quench the reaction reaction->quench extraction Extraction: Extract with an organic solvent quench->extraction purification Purification: Column chromatography extraction->purification characterization Characterization: NMR, IR, Mass Spectrometry purification->characterization end End characterization->end

Figure 2: General Experimental Workflow for Barbier-Type C5 Alkylation.

Quantitative Data Summary

The following table summarizes the expected yields for the Barbier-type C5 alkylation of dihalogeno-5-hydroxy-2(5H)-furanones based on literature findings.

SubstrateAlkylating AgentCatalystSolvent SystemYield Range (%)Reference
3,4-Dihalogeno-5-hydroxy-2(5H)-furanoneAllyl BromideTin (Sn) or Indium (In)Water/THF or Water/Methanol41 - 90[1][2]

Experimental Protocols

Protocol 1: General Procedure for Tin-Catalyzed Barbier-Type C5 Alkylation

This protocol is a representative procedure adapted from general methods for tin-mediated Barbier reactions in aqueous media. Optimization may be required for specific substrates.

Materials:

  • 3,4-Dihalogeno-5-hydroxy-2(5H)-furanone (1.0 eq)

  • Allyl bromide (1.5 - 2.0 eq)

  • Tin (Sn) powder (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the 3,4-dihalogeno-5-hydroxy-2(5H)-furanone (1.0 eq) and tin powder (2.0 - 3.0 eq).

  • Add a mixture of THF and water (e.g., 9:1 v/v) to the flask.

  • To the stirred suspension, add allyl bromide (1.5 - 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for the recommended time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C5-alkylated product.

Protocol 2: General Procedure for Indium-Catalyzed Barbier-Type C5 Alkylation

This protocol is a representative procedure based on general methods for indium-catalyzed Barbier reactions.

Materials:

  • 3,4-Dihalogeno-5-hydroxy-2(5H)-furanone (1.0 eq)

  • Allyl bromide (1.5 - 2.0 eq)

  • Indium (In) powder or granules (1.5 - 2.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, suspend the 3,4-dihalogeno-5-hydroxy-2(5H)-furanone (1.0 eq) and indium powder (1.5 - 2.0 eq) in a mixture of methanol or THF and water (e.g., 4:1 v/v).

  • Add allyl bromide (1.5 - 2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from 1 to 12 hours.

  • After the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the C5-alkylated furanone.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid (MBA), is a highly versatile and reactive starting material for the synthesis of a wide array of heterocyclic compounds.[1][2][3] Its unique structure, featuring a reactive furanone core, two labile bromine atoms, and a hydroxyl group, allows for diverse chemical transformations.[1][2] These transformations include nucleophilic substitutions, condensation reactions, and ring-closing methodologies, making MBA a valuable building block in medicinal chemistry and drug discovery for the generation of novel pharmacophores.[1][2][4] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from MBA.

Reactivity and Synthetic Applications

The high reactivity of this compound is attributed to the electron-deficient furanone ring and the presence of excellent leaving groups (bromide ions).[1][2] The key sites for chemical modification are the C3 and C4 positions, which are susceptible to nucleophilic attack, and the C5 hydroxyl group, which can be derivatized or displaced.

Key Synthetic Pathways:

  • Nucleophilic Substitution: The bromine atoms at the C3 and C4 positions can be displaced by various nucleophiles, including amines, phenols, and thiols, to introduce diverse functionalities.

  • Knoevenagel Condensation: The active methylene group at the C5 position can participate in Knoevenagel condensation reactions with aldehydes and ketones.[1][2]

  • Ring Transformation Reactions: MBA can undergo ring-opening and subsequent recyclization in the presence of binucleophiles, such as hydrazines, to form different heterocyclic cores like pyridazinones.[2]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bonds can be utilized in cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds.[1][2]

  • Derivatization of the 5-Hydroxyl Group: The hydroxyl group can be readily acylated, alkylated, or silylated to modify the compound's properties or to introduce further reactive handles.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-O-Silylated this compound Derivatives

This protocol describes the silylation of the hydroxyl group of MBA, which can be a crucial step for protecting this group or for modulating the biological activity of the resulting compound.[5]

Reaction Scheme:

G MBA This compound Reagents DIPEA, anhy. DMF, 0 °C MBA->Reagents SilylChloride Silyl Chloride (e.g., TBDMSCl) SilylChloride->Reagents Product 5-O-Silylated Derivative Reagents->Product

Figure 1: General scheme for the silylation of this compound.

Materials:

  • This compound (1 eq.)[5]

  • Appropriate silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.1 eq.)[5]

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)[5]

  • Dichloromethane (DCM)

  • Cold water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DMF (10 mL per 1 mmol of starting material).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • While stirring, add the appropriate silyl chloride followed by DIPEA.[5]

  • Continue stirring the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 5:95 mixture of MeOH:CHCl₃).[5]

  • Once the starting material is consumed (typically within 2 hours), quench the reaction by adding cold water (10 mL).[5]

  • Extract the product with dichloromethane (2 x 10 mL).[5]

  • Dry the combined organic layers over anhydrous MgSO₄ and filter.[5]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[5]

Quantitative Data:

Silyl GroupProductYieldMelting Point (°C)
tert-Butyldimethylsilyl (TBDMS)3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one76%91-93
Triisopropylsilyl (TIPS)3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one42%-
tert-Butyldiphenylsilyl (TBDPS)3,4-Dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one60%-

Table 1: Yields and melting points for the synthesis of various 5-O-silylated MBA derivatives.[5]

Protocol 2: Synthesis of 4,5-Dihalogeno-3(2H)-pyridazinones via Ring Transformation

This protocol exemplifies the utility of MBA in constructing more complex heterocyclic systems through a ring transformation reaction with hydrazine derivatives.[2]

Reaction Scheme:

G MBA This compound Conditions Aqueous acidic solution, elevated temperature MBA->Conditions Hydrazine Hydrazine or derivative Hydrazine->Conditions Product 4,5-Dihalogeno-3(2H)-pyridazinone Conditions->Product

Figure 2: Synthesis of pyridazinones from this compound.

Materials:

  • This compound or its 5-aryl derivative

  • Hydrazine or a hydrazine derivative

  • Aqueous acidic solution (e.g., dilute HCl)

Procedure:

  • Suspend this compound in an aqueous acidic solution.

  • Add the hydrazine derivative to the suspension.

  • Heat the reaction mixture to an elevated temperature (specific temperature and time will depend on the substrates).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Starting MaterialProductYield
3,4-Dihalo-5-hydroxy-2(5H)-furanone4,5-Dihalogeno-3(2H)-pyridazinone35-90%

Table 2: Typical yield range for the synthesis of 4,5-dihalogeno-3(2H)-pyridazinones.[2]

Protocol 3: Knoevenagel Condensation for C-C Bond Formation

This protocol outlines the formation of a new carbon-carbon bond at the C5 position of the furanone ring.[1][2]

Reaction Scheme:

G MBA This compound Catalyst Lewis Acid (e.g., In(OAc)₃) MBA->Catalyst ActiveH Compound with active hydrogen ActiveH->Catalyst Product C5-substituted product Catalyst->Product

Figure 3: Knoevenagel condensation of this compound.

Materials:

  • This compound

  • A compound containing an active hydrogen atom (e.g., malononitrile, ethyl cyanoacetate)

  • A Lewis acid catalyst, such as Indium(III) acetate (In(OAc)₃)

  • An appropriate solvent (e.g., THF, Dioxane)

Procedure:

  • To a solution of this compound and the active hydrogen compound in the chosen solvent, add the Lewis acid catalyst.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Quantitative Data:

Reactant with Active HydrogenCatalystYield
VariousIn(OAc)₃60-95%

Table 3: General yield range for the Knoevenagel condensation.[1][2]

Conclusion

This compound is a readily available and highly functionalized starting material that provides access to a diverse range of heterocyclic compounds. The protocols and data presented herein offer a foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel molecules with potential applications in drug discovery and materials science. The ability to selectively modify different positions of the furanone ring allows for the fine-tuning of physicochemical and biological properties, making it an attractive scaffold for library synthesis and lead optimization programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting material is furfural.[1] Another reported precursor is 2-furanmethanoic acid (furoic acid).[2]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. Synthesis from furfural using bromine in water can achieve yields of 75-83%.[1] A patented method using nitric acid as a catalyst reports yields up to 89%.[3] The synthesis from 2-furanmethanoic acid has been reported with a yield of 57%.[2]

Q3: My reaction mixture turned dark and formed a tar-like substance. What went wrong?

A3: The formation of tarry material is a common issue and is typically caused by poor temperature control during the initial bromination step.[1] If the temperature of the reaction mixture rises significantly above 10°C, the yield can be drastically reduced, and undesirable side reactions leading to polymerization and decomposition occur.[1]

Q4: The final product has a yellow discoloration. How can I remove it?

A4: A slight yellow tint in the crude product can be discharged by adding a small amount of sodium bisulfite solution during the workup process before filtration.[1] For further purification and removal of colored impurities, treatment with decolorizing carbon during recrystallization is effective.[1]

Q5: I'm having trouble with the crystallization of the final product. What can I do?

A5: If you are experiencing issues with crystallization, such as the product "oiling out" or failing to crystallize, consider the following:

  • Ensure all hydrobromic acid is removed: Residual hydrobromic acid from the reaction can interfere with crystallization and lead to product loss during trituration.[1] Ensure the product is thoroughly washed.

  • Optimize solvent volume: Using the correct amount of solvent for recrystallization is crucial. Too much solvent will result in a low yield.

  • Induce crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4][5]

  • Control the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Poor temperature control during bromination: Reaction temperature exceeded 10°C, leading to the formation of tarry byproducts.[1]Maintain the reaction temperature below 5°C during the addition of bromine using an ice bath.[1]
Incomplete removal of hydrobromic acid: Residual acid leads to product loss during the workup.[1]Evaporate the reaction mixture to dryness under reduced pressure to remove hydrobromic acid before trituration.[1]
Excess solvent used for recrystallization: A significant amount of the product remains dissolved in the mother liquor.Concentrate the filtrate and attempt a second crystallization. Use the minimum amount of boiling water necessary for dissolution.
Product Discoloration (Yellow Tint) Presence of residual bromine or colored impurities.Wash the crude product with a small amount of sodium bisulfite solution.[1] Use decolorizing carbon during the recrystallization step.[1]
Formation of Tarry Material Exothermic reaction leading to a runaway temperature increase.[1]Ensure vigorous stirring and slow, controlled addition of bromine while maintaining a low temperature with an efficient cooling bath.[1]
Difficulty with Crystallization Supersaturated solution is not forming nuclei: The solution is stable in a supersaturated state.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[4][5]
"Oiling out" of the product: The product separates as a liquid phase instead of solid crystals.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting Material Key Reagents Reported Yield Reference
FurfuralBromine, Water75-83%[1]
FurfuralBromine, Nitric Acid, Water89%[3]
2-Furanmethanoic AcidBromine, Water57%[2]

Experimental Protocols

Protocol 1: Synthesis from Furfural (Adapted from Organic Syntheses)[1]

This protocol details the synthesis of this compound from furfural.

Materials:

  • Furfural (freshly distilled)

  • Bromine

  • Water

  • Sodium bisulfite

  • Decolorizing carbon

  • Ice

Equipment:

  • 2-L three-necked round-bottomed flask

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Distillation apparatus

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 50 g (0.52 mole) of freshly distilled furfural and 500 mL of water.

  • Bromination: Vigorously stir the mixture and cool the flask in an ice bath. Slowly add 450 g (2.81 moles) of bromine through the dropping funnel, ensuring the reaction temperature is maintained below 5°C.

  • Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser. Heat the mixture and maintain a gentle reflux for 30 minutes.

  • Removal of Excess Bromine: Replace the reflux condenser with a distillation setup and distill the mixture until the distillate is nearly colorless to remove excess bromine.

  • Removal of Hydrobromic Acid: Evaporate the remaining reaction mixture to dryness on a steam bath under reduced pressure. Use a trap cooled with ice and salt to condense the hydrobromic acid.

  • Workup and Isolation: Cool the solid residue in an ice bath and triturate it with 30-50 mL of ice water. Add a few grams of sodium bisulfite dissolved in water to decolorize the mixture. Filter the crude product using suction and wash it with two small portions of ice-cold water. The expected weight of the crude product is 125-132 g (93-99% crude yield).

  • Recrystallization: Dissolve the crude product in approximately 110 mL of boiling water. Add 2-5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and then filter it while hot through a pre-heated funnel.

  • Crystallization and Drying: Cool the filtrate to 0-5°C to induce crystallization. Collect the colorless crystals by suction filtration and dry them. The expected yield of pure this compound is 100-112 g (75-83%).

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification start Start: Furfural in Water bromination Bromination with Br2 (T < 5°C) start->bromination 1. Add Bromine reflux Reflux (30 min) bromination->reflux 2. Heat distillation Distill off excess Br2 reflux->distillation 3. Isolate evaporation Evaporate HBr (Reduced Pressure) distillation->evaporation 4. Purify trituration Triturate with Ice Water & Sodium Bisulfite evaporation->trituration 5. Wash filtration1 Suction Filtration (Crude Product) trituration->filtration1 6. Filter recrystallization Recrystallize from Water with Decolorizing Carbon filtration1->recrystallization 7. Purify filtration2 Suction Filtration (Pure Product) recrystallization->filtration2 8. Filter drying Dry the Product filtration2->drying 9. Dry end End: Pure Product drying->end

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway Potential Side Reaction Pathway cluster_main Main Reaction cluster_side Side Reaction furfural Furfural intermediates Reaction Intermediates furfural->intermediates Bromination (Controlled Temp) product This compound intermediates->product high_temp High Temperature (> 10°C) intermediates->high_temp decomposition Decomposition & Polymerization high_temp->decomposition tar Tarry Material decomposition->tar

Caption: Potential side reaction pathway leading to tar formation.

References

Technical Support Center: Managing Side Reactions in the Bromination of Furanone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of furanone precursors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and selectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of furanone precursors?

A1: The most prevalent side reactions include:

  • Over-bromination: Formation of di- or poly-brominated products when mono-bromination is desired. This is a very common issue, for example, the reaction of 4-methoxy-2(5H)-furanone with NBS can yield a mixture of mono- and di-brominated compounds.[1]

  • Lack of Regioselectivity: Bromination occurring at multiple positions on the furanone ring, leading to a mixture of isomers. The inherent reactivity of the furanone ring often leads to substitution at the most electron-rich position, but competing sites can react, especially under harsh conditions.

  • Addition Reactions: Instead of the desired substitution, bromine may add across the double bond of the furanone ring. This is often an intermediate step, which requires a subsequent elimination (dehydrobromination) to form the final product.[1]

  • Radical-Mediated Side Reactions: When using reagents like N-Bromosuccinimide (NBS), radical pathways can be initiated, especially by light.[2] This can lead to undesired allylic bromination if such positions exist on the precursor, rather than the intended electrophilic aromatic substitution.

  • Hydrolysis/Solvent Adducts: In the presence of water or protic solvents, the formation of bromohydrins or other solvent-adducts can occur as competing reactions.[3]

Q2: How do I choose the right brominating agent? Br₂, NBS, or something else?

A2: The choice of reagent is critical for controlling selectivity.

  • Bromine (Br₂): A strong, non-selective electrophilic brominating agent. It is highly reactive and can easily lead to over-bromination and other side reactions.[3] Its reactivity can be modulated with Lewis acids, but this often increases its potency.

  • N-Bromosuccinimide (NBS): Generally the preferred reagent for controlled bromination. NBS is a solid, making it easier and safer to handle than liquid bromine.[4] It provides a low, constant concentration of Br₂ in the reaction mixture, which is crucial for preventing over-bromination and can favor radical substitution at allylic positions over addition to double bonds.[2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, solid reagent that is considered a cost-effective and safe alternative to NBS.[5][6] It has a high active bromine content and is effective for both mono- and di-bromination of electron-rich aromatics with high yields.[7][8]

Q3: What is the mechanism of bromination with NBS, and how does it improve selectivity?

A3: NBS can react via two main pathways:

  • Electrophilic Bromination: In polar solvents, NBS can serve as a source of an electrophilic bromine species ("Br+"). The reaction proceeds via the formation of a bromonium ion or a sigma complex, similar to using Br₂.

  • Radical Bromination: In non-polar solvents, the reaction can be initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide).[1][2] This generates a bromine radical (Br•) that abstracts a hydrogen atom to form a resonance-stabilized radical, which then reacts with Br₂ (present in low concentration) to yield the product and propagate the chain.

NBS improves selectivity primarily by maintaining a very low concentration of molecular bromine (Br₂) in the reaction medium. High concentrations of Br₂ favor ionic addition reactions to double bonds, whereas the low concentration provided by NBS favors the desired radical substitution pathway for allylic/benzylic positions.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-brominated product and significant formation of di-brominated byproducts.
Potential Cause Troubleshooting & Optimization Steps
Excess Brominating Agent Stoichiometry is critical. Use a precise molar equivalent (typically 1.0-1.1 eq.) of the brominating agent for mono-bromination. For reagents like DBDMH, which contain two bromine atoms, use ~0.5 equivalents for mono-bromination.[5]
High Reactivity of Reagent/Substrate Switch to a milder brominating agent. If using Br₂, change to NBS, which provides a slow, controlled release of bromine.[2]
High Reaction Temperature Lower the reaction temperature (e.g., to 0 °C or -78 °C). This reduces the reaction rate and can significantly improve selectivity by favoring the kinetic product over thermodynamically stable, over-brominated products.
Method of Reagent Addition Add the brominating agent slowly or portion-wise to the reaction mixture. This maintains a low concentration of the reagent at all times, preventing localized areas of high concentration that can lead to over-reaction.[5]
Problem 2: The reaction is producing a mixture of regioisomers.
Potential Cause Troubleshooting & Optimization Steps
Steric and Electronic Effects Analyze the electronic properties of your furanone precursor. Activating groups (e.g., -OMe, -Me) will direct bromination, but if multiple activated positions exist, a mixture is likely. Consider modifying the substrate by introducing a bulky blocking group to sterically hinder one of the reactive sites.
Reaction Conditions are too Harsh Use milder reaction conditions. High temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions.
Solvent Effects The polarity of the solvent can influence regioselectivity. Screen a range of solvents with varying polarities (e.g., CCl₄, CH₂Cl₂, THF, CH₃CN) to find the optimal medium for your specific substrate. For example, bromination of 5-methyl-2(5H)-furanone has been performed in CCl₄.[1]
Problem 3: The starting material is consumed, but the desired product yield is low, with evidence of degradation or polymerization.
Potential Cause Troubleshooting & Optimization Steps
Uncontrolled Radical Reactions If using NBS, unintended radical reactions can be a cause. Ensure the reaction is performed in the dark (e.g., by wrapping the flask in aluminum foil) and avoid radical initiators unless a radical pathway is desired.[1]
Acid-Catalyzed Decomposition The reaction generates HBr as a byproduct, which can catalyze decomposition or polymerization of sensitive substrates or products. Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine, or solid NaHCO₃) to the reaction to scavenge the acid. An elimination step following bromine addition is often mediated by a base like Et₃N or pyridine.[1]
Product Instability The brominated furanone product may be unstable under the reaction or work-up conditions. Minimize reaction time and purify the product promptly after work-up, potentially using chromatography at low temperatures.

Quantitative Data Summary

The following tables summarize reported yields for furanone bromination under various conditions. Note that direct comparison can be difficult as substrates differ.

Table 1: Comparison of Brominating Agents and Conditions

Furanone PrecursorBrominating AgentStoichiometry (eq.)SolventConditionsProduct(s)Yield (%)Reference
4-Methoxy-2(5H)-furanoneNBS1.0CCl₄Reflux, cat. BPO3-bromo-, 5-bromo-, and 3,5-dibromo- products45% (main)[1]
2(5H)-furanoneBr₂N/AEt₂OReflux, then Et₃N3-bromo-2(5H)-furanone47.6%[1]
Fraxinellone DerivativeDBDMH1.4CH₂Cl₂40 °C, darkDibromofraxinellone91%[8]
Phenolic SubstrateDBDMH0.52CHCl₃Room Temp, 5hortho-Monobromophenol98%[7]

Experimental Protocols

Protocol 1: Selective Mono-bromination using NBS

This protocol is a general guideline for the selective bromination at an activated position on the furanone ring, adapted from literature procedures.

Materials:

  • Furanone precursor (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.), recrystallized from water if necessary

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous

  • Radical initiator (e.g., AIBN or Benzoyl Peroxide, ~1-2 mol%) [Optional, for radical-pathway specific reactions]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the furanone precursor in the chosen anhydrous solvent (e.g., CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Wrap the flask in aluminum foil to protect it from light.

  • Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add recrystallized NBS (1.05 eq.) to the solution. If a radical pathway is desired, add the initiator at this stage.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when starting material is consumed), cool the reaction to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Dibromination using DBDMH

This protocol is adapted from procedures for the efficient bromination of activated aromatic systems and can be applied to furanones for exhaustive bromination.[7][8]

Materials:

  • Furanone precursor (1.0 eq.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.2-1.4 eq. for dibromination)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the furanone precursor in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add solid DBDMH (use ~1.4 equivalents for forcing conditions to dibrominate) to the solution in one portion.

  • Stir the reaction at room temperature or gently heat to 40 °C. The reaction should be performed in the dark.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 5-10 minutes.

  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The byproduct, 5,5-dimethylhydantoin, is often insoluble and can be removed by filtration before or after the aqueous work-up.

  • Purify the crude product by flash chromatography.

Visualized Guides and Pathways

BrominationPathways Reaction Pathways in Furanone Bromination sub Furanone Precursor intermediate Sigma Complex Intermediate sub->intermediate Electrophilic Attack add Addition Product (Dibromo-dihydrofuranone) sub->add + Br2 (High Conc.) reagent + Brominating Agent (Br+) reagent->intermediate mono Desired Mono-bromo Product intermediate->mono -H+ over Over-bromination (Di-bromo Product) intermediate->over + Br+ -H+ elim Elimination Product add->elim -HBr (Base) TroubleshootingWorkflow Troubleshooting Bromination Reactions start Start: Low Yield or Impure Product q1 Primary Issue? start->q1 over Over-bromination q1->over Over-bromination low_conv Low Conversion q1->low_conv Low Conversion isomers Mixture of Isomers q1->isomers Isomer Mixture sol_over1 Reduce Reagent Stoichiometry (e.g., 1.05 eq NBS) over->sol_over1 sol_over2 Lower Reaction Temperature over->sol_over2 sol_over3 Slow Reagent Addition over->sol_over3 sol_low1 Increase Temperature or Reaction Time low_conv->sol_low1 sol_low2 Check Reagent Purity (NBS, etc.) low_conv->sol_low2 sol_low3 Switch to a More Reactive Agent (e.g., Br2, DBDMH) low_conv->sol_low3 sol_iso1 Use Milder Conditions isomers->sol_iso1 sol_iso2 Screen Solvents isomers->sol_iso2 sol_iso3 Consider Substrate Modification isomers->sol_iso3 ParameterLogic Relationship Between Parameters and Outcomes params Reagent Choice Temperature Light/Initiator outcome1 High Selectivity (Mono-bromination) outcome1->params:reagent NBS (low conc. Br2) outcome1->params:temp Low Temp outcome1->params:light Dark outcome2 Over-bromination outcome2->params:reagent Br2, Excess NBS/DBDMH outcome2->params:temp High Temp outcome3 Radical Side Reactions outcome3->params:reagent NBS outcome3->params:light UV Light or Initiator

References

purification of crude 3,4-Dibromo-5-hydroxyfuran-2(5H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 3,4-Dibromo-5-hydroxyfuran-2(5H)-one (also known as mucobromic acid) by recrystallization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was used).Reheat the solution to boiling and evaporate some of the solvent to reduce the total volume. Allow the concentrated solution to cool again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[1] Alternatively, add a "seed crystal" of pure this compound.
Product "Oils Out" Instead of Crystallizing The crude material is significantly impure, lowering its melting point.Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for slower cooling. If oiling persists, purification by another method, such as column chromatography, may be necessary before recrystallization.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[1]
Crystals are Colored Colored impurities are present in the crude material.During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount of activated decolorizing carbon to the hot solution and then perform a hot filtration to remove the carbon and the adsorbed impurities.[2]
Low Recovery Yield Too much solvent was used, and a significant amount of the product remains in the mother liquor.Beforehand, perform small-scale solubility tests to determine the optimal solvent volume. If the mother liquor has not been discarded, it can be concentrated to recover more product, which can then be re-purified.[1]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent clogging.[3]
The crystals were not washed with ice-cold solvent.Washing with room temperature or warm solvent will dissolve some of the purified crystals, leading to a lower yield. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[2] Methanol is also a suitable solvent in which the compound is soluble.[4][5][6]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 120-125 °C.[2][5][6]

Q3: My purified product has a yellowish tint. How can I remove the color?

A3: A yellowish discoloration can be removed by using decolorizing carbon. After dissolving the crude product in boiling water, add a small amount of decolorizing carbon, continue to heat and stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]

Q4: How can I improve the purity of my final product?

A4: To improve purity, ensure that the crude solid is fully dissolved in the minimum amount of boiling solvent.[7] Allow the solution to cool slowly to promote the formation of well-defined crystals, as rapid cooling can trap impurities.[7] Also, ensure that any residual hydrobromic acid from the synthesis is removed, as its presence can increase losses during purification.[2]

Q5: What should I do if my compound is still impure after one recrystallization?

A5: If the compound is still not pure, a second recrystallization can be performed. Ensure that the correct solvent and technique are used. Purity can be assessed by techniques such as melting point determination or thin-layer chromatography (TLC).

Quantitative Data Summary

Property Value Source
Molecular Formula C4H2Br2O3[6]
Molar Mass 257.86 g/mol [6]
Appearance White to beige crystalline powder[4][6]
Melting Point 120-125 °C[2][5][6]
Solubility in Methanol 0.1 g/mL[5][6]
Recrystallization Solvent Water[2]
Approximate Recrystallization Yield 75-83% (from crude)[2]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from a procedure for the synthesis and purification of mucobromic acid.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For approximately 125-132 grams of crude product, add about 110 mL of water.[2] Heat the mixture to boiling with stirring to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add 2-5 grams of decolorizing carbon to the hot solution.[2] Continue to stir and boil for 10 minutes.

  • Hot Filtration: Pre-heat a filtration apparatus (e.g., a Buchner funnel with filter paper and a filter flask). Filter the hot solution to remove the decolorizing carbon and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath (0-5 °C) to maximize crystal formation.[2]

  • Isolation: Collect the colorless crystals by suction filtration using a clean Buchner funnel.

  • Washing: Wash the collected crystals with two small portions of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The final product should be colorless crystals with a melting point of 124–125 °C.[2]

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid solvent Add Minimum Hot Solvent crude->solvent dissolved Hot Saturated Solution solvent->dissolved hot_filtration Hot Filtration (optional, if insoluble impurities or carbon present) dissolved->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out Waste cooling Slow Cooling & Ice Bath hot_filtration->cooling crystals_in_solution Crystals in Mother Liquor cooling->crystals_in_solution suction_filtration Suction Filtration crystals_in_solution->suction_filtration mother_liquor Mother Liquor (Soluble Impurities) suction_filtration->mother_liquor Waste washing Wash with Ice-Cold Solvent suction_filtration->washing pure_crystals Pure Crystals washing->pure_crystals

Caption: Workflow for the purification of this compound.

References

optimizing reaction conditions for nucleophilic substitution on mucobromic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions on mucobromic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during nucleophilic substitution reactions with mucobromic acid.

Q1: My reaction is showing low or no yield. What are the first steps to troubleshoot?

A1: Low conversion is a frequent issue. A systematic approach to troubleshooting is crucial. Begin by verifying the quality of your starting materials and then move to optimizing reaction parameters. Mucobromic acid itself can be unstable; improper synthesis or storage can lead to decomposition and the formation of tarry materials, significantly reducing yield.[1]

Below is a workflow to diagnose common issues.

G start Start: Low Yield / No Reaction reagent_check Verify Reagent Quality (Mucobromic Acid Purity, Nucleophile Activity, Solvent Anhydrous) start->reagent_check reagents_impure Purify or Replace Reagents reagent_check->reagents_impure Impure/Degraded reagents_ok Reagents OK reagent_check->reagents_ok Verified Pure condition_check Review Reaction Conditions reagents_ok->condition_check temp_check Is Temperature Optimal? (Too low? Too high leading to decomposition?) condition_check->temp_check solvent_check Is the Solvent Correct? (Polar aprotic like DMF, DMSO, or Acetonitrile is often preferred) condition_check->solvent_check base_check Is a Base Required/Optimal? (To deprotonate nucleophile or neutralize HBr byproduct) condition_check->base_check adjust_temp Adjust Temperature temp_check->adjust_temp No success Successful Reaction temp_check->success Yes change_solvent Change Solvent solvent_check->change_solvent No solvent_check->success Yes add_base Add/Change Base (e.g., K2CO3, Et3N) base_check->add_base No base_check->success Yes adjust_temp->success change_solvent->success add_base->success

Caption: Troubleshooting workflow for low-yield reactions.

Q2: Which bromine atom is more reactive in a nucleophilic substitution?

A2: Mucobromic acid exists in equilibrium between an acyclic aldehyde form and a cyclic furanone hemiacetal form.[2] The substitution pattern often involves the halide adjacent to the carboxylic acid (or its lactone equivalent). The reaction is believed to proceed via a conjugate addition/elimination mechanism on the alkene-aldehyde part of the structure.[2] Therefore, the bromine at the C4 position (adjacent to the C=O of the furanone) is typically substituted.

G cluster_0 Mucobromic Acid Tautomers Acyclic Acyclic Form (Aldehyde + Carboxylic Acid) Cyclic Cyclic Furanone Form (Hemiacetal) Acyclic->Cyclic tautomerization Cyclic->Acyclic Product Substituted Product (Typically at C4) Cyclic->Product Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Cyclic Attacks C4

Caption: Tautomerization and primary site of nucleophilic attack.

Q3: What are the optimal reaction conditions for different types of nucleophiles?

A3: Optimal conditions vary significantly depending on the nucleophile's reactivity. Below is a summary table based on literature findings for common nucleophile classes.

Nucleophile ClassExample NucleophileSolventTemperature (°C)BaseTypical YieldReference
Nitrogen AdenosineAqueous (pH 7.4)37-~4% (MBrA)[3]
Nitrogen CytidineDMFAmbient-~7% (MClC)*[3]
Nitrogen Sodium AzideNot SpecifiedLow Temp-42% (unstable)[4]
Sulfur ThiolsVariesVariesOften usedVaries[5][6]

Note: Data for mucochloric acid (MCA) with cytidine is used as a proxy, as MBA was reported to have only trace products under the tested conditions.[3]

Q4: I am observing multiple products or significant side reactions. What could be the cause?

A4: Mucobromic acid has multiple reactive sites, which can lead to a lack of selectivity.[4]

  • Double Substitution: Strong nucleophiles or harsh conditions (high temperature, long reaction times) can lead to the substitution of both bromine atoms.

  • Reaction at the Aldehyde/Acid: The aldehyde group can react with certain nucleophiles. While nucleophilic acyl substitution on the carboxylic acid is less likely under basic conditions, it can be a consideration.[7]

  • Decomposition: As mentioned, mucobromic acid can decompose, especially at elevated temperatures, forming tarry byproducts.[1]

To improve selectivity, use milder conditions, consider protecting reactive groups (like the aldehyde), and monitor the reaction closely using techniques like TLC or LC-MS.

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of mucobromic acid with a primary or secondary amine. Optimization of temperature, solvent, and base will likely be required.

  • Reagent Preparation:

    • Ensure mucobromic acid is pure and dry.

    • Use an anhydrous polar aprotic solvent such as DMF or acetonitrile.

    • Ensure the amine nucleophile is pure.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve mucobromic acid (1.0 eq) in the chosen solvent (to achieve a concentration of 0.1-0.5 M).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.2 eq) or triethylamine (Et₃N, 2.2 eq) to the mixture. The base neutralizes the HBr byproduct.

    • Stir the suspension for 10-15 minutes.

  • Reaction Execution:

    • Add the amine nucleophile (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. If no reaction occurs at room temperature, slowly warm the mixture to 40-60°C.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

    • Purify the crude product using column chromatography on silica gel.

G setup 1. Reaction Setup - Dissolve Mucobromic Acid in Anhydrous Solvent - Add Base (e.g., K2CO3) - Stir under Inert Atmosphere addition 2. Nucleophile Addition - Add Amine (1.1 eq) Dropwise - Stir at Room Temperature setup->addition monitoring 3. Reaction Monitoring - Track Progress via TLC/LC-MS - Gently Heat if Necessary addition->monitoring workup 4. Work-up - Quench with Water - Extract with Organic Solvent monitoring->workup Reaction Complete purification 5. Purification - Dry and Concentrate Organic Layer - Purify by Column Chromatography workup->purification

Caption: General experimental workflow for amination.

Protocol 2: Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from Organic Syntheses and provides a reliable method for preparing the starting material.[1]

  • Setup:

    • In a 2-L three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, combine freshly distilled furfural (50 g, 0.52 mole) and 500 ml of water.

    • Immerse the flask in an ice bath to cool the mixture.

  • Bromination:

    • While stirring vigorously, add bromine (450 g, 2.81 moles) dropwise, ensuring the internal temperature remains below 5°C. Allowing the temperature to rise significantly can decrease the yield by half and form tarry materials.

  • Reflux and Distillation:

    • After the addition is complete, replace the dropping funnel and thermometer with a reflux condenser.

    • Stir and boil the mixture for 30 minutes.

    • Replace the reflux condenser with a distillation apparatus and distill the mixture until the distillate is nearly colorless to remove excess bromine.[1]

  • Isolation and Purification:

    • Evaporate the remaining reaction mixture to dryness under reduced pressure on a steam bath. It is important to remove all hydrobromic acid to prevent product loss in the next step.[1]

    • Cool the solid residue in an ice bath and triturate with 30–50 ml of ice water.

    • Add a few grams of sodium bisulfite dissolved in water to remove any yellow discoloration.

    • Filter the cold mixture with suction to collect the crude mucobromic acid. Wash the solid with two small portions of ice water. The crude yield is typically 93–99%.[1]

    • Recrystallize the crude product from boiling water (approx. 110 ml) with decolorizing carbon to obtain colorless crystals. The final yield is typically 100–112 g (75–83%).[1]

References

Technical Support Center: Purification of Brominated Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated furanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these reactive compounds.

Frequently Asked Questions (FAQs)

Q1: Why are brominated furanone derivatives challenging to purify?

Brominated furanone derivatives are often sensitive to the purification conditions. Their reactivity can lead to degradation, dehalogenation, or isomerization, particularly on acidic stationary phases like silica gel.[1][2][3] The presence of regioisomers and other closely related impurities can also make separation difficult.[4]

Q2: What are the most common purification techniques for brominated furanones?

The most frequently employed purification methods are flash column chromatography and High-Performance Liquid Chromatography (HPLC).[5] Recrystallization can also be an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

Q3: How can I assess the purity of my brominated furanone derivative?

A combination of analytical techniques is recommended for a comprehensive purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives to identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the main compound and non-volatile impurities.[8]

Q4: What are the best practices for storing purified brominated furanones?

Due to their potential instability, brominated furanones should be stored at low temperatures, typically -20°C or below, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from air and moisture.[9][10] Solutions are often prepared in ethanol and stored at -20°C.[5][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of brominated furanone derivatives.

Issue 1: Compound Degradation during Silica Gel Chromatography

Symptoms:

  • Low or no recovery of the desired product.

  • Appearance of new, unexpected spots on TLC analysis of collected fractions.

  • Streaking or tailing of the product spot on TLC.

Root Causes and Solutions:

Possible Cause Suggested Solution
Acidic nature of silica gel Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Pack the column and flush with at least one column volume of this solvent mixture before loading your sample.[3]
Use an alternative stationary phase: Consider using neutral alumina or Florisil for your column chromatography.[3]
Unstable in certain solvents Solvent Selection: Use freshly distilled, high-purity solvents. Avoid chlorinated solvents if debromination is observed. Perform a small-scale stability test of your compound in the chosen eluent by spotting on a TLC plate and letting it stand for a few hours before developing.
Photocatalytic degradation on silica surface Protect from light: Wrap the chromatography column in aluminum foil to prevent light-induced degradation.[1][2]

Logical Workflow for Troubleshooting Compound Degradation:

Troubleshooting Compound Degradation on Silica Gel start Low or No Product Recovery check_stability Perform 2D TLC to check for on-plate degradation start->check_stability degradation_confirmed Degradation Confirmed check_stability->degradation_confirmed no_degradation No Degradation Observed degradation_confirmed->no_degradation No deactivate_silica Deactivate silica gel with triethylamine degradation_confirmed->deactivate_silica Yes check_solvent Check solvent stability no_degradation->check_solvent alternative_phase Use alternative stationary phase (Alumina, Florisil) deactivate_silica->alternative_phase protect_light Protect column from light deactivate_silica->protect_light end_success Successful Purification deactivate_silica->end_success alternative_phase->end_success protect_light->end_success check_solvent->end_success

Troubleshooting workflow for compound degradation.
Issue 2: Poor Separation of Isomers (Regioisomers or Stereoisomers)

Symptoms:

  • Co-elution of the desired product with one or more impurities.

  • Overlapping peaks in HPLC chromatograms.

  • Inability to achieve baseline separation.

Root Causes and Solutions:

Purification Method Possible Cause Suggested Solution
Flash Chromatography Inappropriate solvent system Optimize eluent polarity: Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). A less polar solvent system may improve the separation of closely related nonpolar compounds.
Column overloading Reduce sample load: Overloading the column can lead to band broadening and poor separation. Use a larger column or reduce the amount of crude material.
HPLC Sub-optimal mobile phase Adjust mobile phase composition: For reversed-phase HPLC, fine-tune the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic compounds.[12][13]
Inadequate stationary phase Select a different column: For separating geometric (cis/trans) isomers, consider columns with alternative selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.[14] For enantiomers, a chiral stationary phase is necessary.[14][15]

Experimental Workflow for HPLC Method Development for Isomer Separation:

HPLC Method Development for Isomer Separation start Start with crude mixture of isomers initial_hplc Initial HPLC run on standard C18 column start->initial_hplc check_separation Baseline Separation Achieved? initial_hplc->check_separation optimize_mobile_phase Optimize mobile phase gradient and additives check_separation->optimize_mobile_phase No end_success Optimized Method check_separation->end_success Yes change_column Select alternative stationary phase (e.g., Phenyl-Hexyl, PFP, Chiral) optimize_mobile_phase->change_column If still poor re_evaluate Re-evaluate separation optimize_mobile_phase->re_evaluate change_column->re_evaluate re_evaluate->check_separation

Workflow for HPLC method development.

Quantitative Data Summary

The following tables provide an overview of typical data for the purification of brominated furanone derivatives. Please note that actual results will vary depending on the specific compound, scale, and experimental conditions.

Table 1: Comparison of Purification Techniques

Technique Typical Purity (%) Typical Recovery (%) Advantages Disadvantages
Flash Chromatography 85-9860-90High throughput, suitable for large quantities.Can cause degradation, lower resolution for close isomers.
Preparative HPLC >9850-85High resolution, excellent for isomer separation.Lower throughput, more expensive, larger solvent consumption.
Recrystallization >9940-80Can yield very high purity material, cost-effective.Finding a suitable solvent can be challenging, lower yields.[16]

Table 2: Purity Assessment Methods

Method Information Provided Typical Purity Range (%) Limit of Detection (LOD)
qNMR Absolute purity, structural confirmation.95-100Analyte-dependent, typically low mg.[6][7][17][18]
HPLC-UV Relative purity (% area).90-99.9ng to pg range.
GC-MS Relative purity (% area), identification of volatile impurities.90-99.9pg to fg range.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is suitable for the purification of acid-sensitive brominated furanones.

Materials:

  • Crude brominated furanone derivative

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Solvent Preparation: Prepare the desired eluent (e.g., 9:1 hexane/ethyl acetate). Add triethylamine to the eluent to a final concentration of 1-2% (v/v).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the triethylamine-containing eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Column Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Flush the column with at least one column volume of the triethylamine-containing eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

    • Add a protective layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin the elution process.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying a solid brominated furanone derivative.

Materials:

  • Crude solid brominated furanone

  • A selection of solvents for screening (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, acetone)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of a different solvent to each tube.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven at a low temperature.

References

preventing the degradation of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Temperature: This compound is heat-sensitive. Elevated temperatures can accelerate decomposition.

  • Atmosphere: Exposure to oxygen and moisture can lead to oxidative degradation and hydrolysis.

  • Presence of Contaminants: Contact with nucleophiles, acids, and bases can catalyze degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions.[1] The compound should be stored at 4°C in a tightly sealed container under an inert nitrogen atmosphere.[1] Some suppliers also recommend cold-chain transportation to maintain its integrity during shipping.[2]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation of the compound may be indicated by several observable changes:

  • Change in physical appearance: A noticeable change in color or the formation of a solid precipitate may suggest degradation.

  • Alteration of solubility: Difficulty in dissolving the compound in a solvent in which it is normally soluble can be a sign of degradation.

  • Inconsistent experimental results: Unexpected or inconsistent results in your experiments can be an indication of a change in the purity of the compound.

For a definitive assessment of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) should be employed to determine the purity of the sample.

Q4: What are the potential degradation products of this compound?

A4: Due to its high reactivity, this compound can undergo various reactions leading to different degradation products.[3][4] In the presence of moisture, it can hydrolyze, leading to the opening of the furanone ring to form (Z)-2,3-dibromo-4-oxobutenoic acid.[3][4] The presence of other nucleophiles can lead to substitution reactions at the C4 or C5 positions.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction byproducts The compound may have degraded due to improper storage, leading to the presence of impurities that are participating in the reaction.Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, a fresh batch of the compound should be used. Ensure that the compound is stored under the recommended conditions (4°C, under nitrogen).[1]
Low reaction yield The starting material may have partially degraded, reducing the concentration of the active compound.Confirm the purity of the starting material. If necessary, purify the compound before use. Always use a fresh batch for critical experiments and store it properly.
Inconsistent biological activity The biological activity of this compound and its derivatives is highly dependent on their structure.[3][4] Degradation can lead to a loss of activity or altered bioactivity.Ensure the integrity of the compound before conducting biological assays. Use a freshly opened and properly stored sample.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 4°CTo minimize thermal degradation.
Atmosphere Inert gas (Nitrogen)To prevent oxidation.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Handling Use in a dry, well-ventilated areaTo minimize exposure to moisture and air.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Standard Solution Preparation:

  • Accurately weigh a small amount of high-purity this compound standard.

  • Dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards.

3. Sample Preparation:

  • Prepare a sample solution of your this compound in the same solvent as the standard solution at a similar concentration.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase it (e.g., to 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (a wavelength around 220-254 nm is a reasonable starting point).

  • Column Temperature: 30°C

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Visualizations

Potential Degradation Pathway: Hydrolysis

The following diagram illustrates a potential degradation pathway for this compound in the presence of water, leading to the formation of an acyclic carboxylic acid.

Hydrolysis_Pathway furanone This compound intermediate Acyclic Intermediate furanone->intermediate Nucleophilic attack by water water H₂O (Moisture) acid (Z)-2,3-dibromo-4-oxobutenoic acid intermediate->acid Ring opening

Caption: Plausible hydrolysis pathway of this compound.

Experimental Workflow: Purity Assessment

This diagram outlines the key steps in assessing the purity of a this compound sample.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Interpretation sample Obtain Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms purity Determine Purity hplc->purity nmr->purity ms->purity degradation Identify Degradation Products purity->degradation

Caption: Workflow for assessing the purity of this compound.

References

identification and minimization of byproducts in furanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and minimization of byproducts during furanone synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during furanone synthesis experiments.

Issue 1: Formation of Isomeric Byproducts (2(3H)- vs. 2(5H)-Furanones)

  • Q1: My synthesis is yielding the 2(5H)-furanone isomer instead of the desired 2(3H)-furanone. Why is this happening? A1: This is a common issue driven by thermodynamics. The 2(5H)-furanone isomer is generally more thermodynamically stable due to the conjugation of the double bond with the carbonyl group.[1] Reaction conditions that allow the reaction to reach equilibrium, such as high temperatures, prolonged reaction times, or the presence of acid or base catalysts, will favor the formation of the more stable 2(5H)-isomer.[1]

  • Q2: How can I minimize the formation of the unwanted 2(5H)-furanone isomer? A2: To favor the formation of the kinetic product, 2(3H)-furanone, it is crucial to employ kinetically controlled conditions. This includes using mild reaction conditions, maintaining low temperatures, and ensuring a neutral or near-neutral pH to prevent isomerization.[1] Additionally, monitoring the reaction closely and stopping it as soon as the starting material is consumed can prevent gradual isomerization to the more stable product.[1]

  • Q3: Can isomerization occur during product purification? A3: Yes, workup and purification steps can induce isomerization. Standard silica gel is acidic and can cause isomerization on the column. It is recommended to use deactivated silica gel (e.g., treated with triethylamine), or alternative stationary phases like neutral alumina or Florisil.[1] Avoid high temperatures when removing solvent by using a rotary evaporator with a chilled water bath.[1]

Issue 2: Byproduct Formation in Paal-Knorr Furan Synthesis

  • Q4: My Paal-Knorr reaction is turning black and forming tar, leading to a very low yield. What is the cause? A4: Tar formation is a frequent problem in Paal-Knorr synthesis and is typically caused by the decomposition of the starting 1,4-dicarbonyl compound under harsh acidic conditions and high temperatures.[1]

  • Q5: How can I prevent tar formation and improve the yield of my Paal-Knorr synthesis? A5: To mitigate substrate decomposition, consider the following adjustments:

    • Use a Milder Catalyst: Replace strong Brønsted acids like sulfuric acid with milder Lewis acids (e.g., ZnBr₂, Bi(NO₃)₃) or dehydrating agents like phosphorus pentoxide.[1][2]

    • Reduce Temperature and Time: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, which minimizes thermal degradation.[1]

    • Choose an Appropriate Solvent: Using a high-boiling aprotic solvent such as toluene or DMF can provide better temperature control compared to solvent-free conditions.[1]

  • Q6: I'm observing an unexpected nitrogen-containing impurity in my furan product from a Paal-Knorr synthesis. What could it be? A6: The likely culprit is a pyrrole byproduct. If your reaction mixture is contaminated with an amine or ammonia source (e.g., from a previous synthetic step or contaminated solvent), it can react with the 1,4-dicarbonyl starting material to form a pyrrole.[1][3] Ensure all reagents and solvents are pure.

Issue 3: Byproducts from Furfural Oxidation

  • Q7: I am synthesizing 5-hydroxy-2(5H)-furanone from furfural, but I am also getting other acidic byproducts. What are they? A7: Common acidic byproducts in the oxidation of furfural include maleic acid, succinic acid, and furoic acid.[4][5] The desired 5-hydroxy-2(5H)-furanone can be over-oxidized to maleic acid under certain conditions.[5]

  • Q8: How can I improve the selectivity for 5-hydroxy-2(5H)-furanone and reduce other byproducts? A8: To enhance selectivity, you can:

    • Control Reaction Time: Carefully monitor the reaction to prevent the over-oxidation of the desired product.[5]

    • Optimize Catalyst and Solvent: The choice of catalyst and solvent system significantly influences the product distribution. For example, using a biphasic system (e.g., water/organic solvent) can improve selectivity.[5]

    • Adjust Oxidant Ratio: Fine-tuning the molar ratio of the oxidant (e.g., hydrogen peroxide) to furfural is critical for maximizing the yield of the target furanone.[5]

Issue 4: Product Degradation During Storage

  • Q9: My purified furanone is degrading in solution over time. What causes this and how can I improve its stability? A9: Furanone stability, particularly for hydroxy-substituted furanones, is highly pH-dependent. In neutral to basic aqueous solutions (pH > 7), they are susceptible to hydrolysis, which opens the furanone ring.[6] This degradation is accelerated by higher temperatures. To improve stability, store solutions at a controlled acidic pH (ideally 4-5) using a buffer system (e.g., acetate buffer) and at low temperatures (refrigeration at 2-8°C for short-term, or frozen at -20°C for long-term).[6]

Data Presentation

Table 1: Impact of Catalyst and Conditions on Paal-Knorr Furan Synthesis

Starting MaterialCatalyst/ConditionsProduct YieldObserved Byproducts/IssuesReference
2,5-Hexanedionep-TsOH, Toluene, Reflux, 12hModerate to LowSignificant charring and tar formation[1]
2,5-HexanedioneBi(NO₃)₃, Microwave, 140°C, 3 minHigh (e.g., >90%)Minimal byproduct formation[1]
1,4-DicarbonylH₂SO₄, High TemperatureVariableSubstrate decomposition, tar[1]
1,4-DicarbonylAmine ContaminationN/APyrrole formation[1][3]

Table 2: Product and Byproduct Yields in Furfural Oxidation with H₂O₂

CatalystSolventFurfural Conversion (%)5-Hydroxy-2(5H)-furanone Yield (%)Maleic Acid Yield (%)Succinic Acid Yield (%)Reference
TS-1Acetic Acid>97-59Traces[7]
TS-1Cyclohexane65-43Traces[7]
TS-1Water34-16Traces[7]
Sulfated ZirconiaWater~90 (at 363K)IntermediateMajor ProductMajor Product[4]
TS-1Water9892--[8]

Experimental Protocols

Protocol 1: GC-MS Analysis for Furanone Byproduct Identification

This protocol is a general method for the identification of volatile byproducts in a furanone synthesis reaction mixture.

  • Sample Preparation (Headspace SPME):

    • Place 1-5 g of the homogenized reaction mixture into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[9]

    • Spike the sample with an appropriate internal standard (e.g., d4-furan) for quantification.[9]

    • Seal the vial and equilibrate at a specific temperature (e.g., 35°C) for 15-30 minutes with agitation.[9]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 15-30 minutes) to adsorb the analytes.[9]

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[9]

    • Injector: Splitless mode, 250-280°C.[11][12]

    • Oven Temperature Program:

      • Initial temperature: 35-50°C, hold for 2-5 minutes.

      • Ramp 1: 10-30°C/min to 85-100°C.

      • Ramp 2: 5-20°C/min to 250-265°C, hold for 5 minutes. (This program should be optimized for the specific analytes).[9][10][13]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[11][12]

      • Source Temperature: 230°C.[10]

      • Acquisition Mode: Full scan for identification of unknown byproducts or Selected Ion Monitoring (SIM) for quantification of known compounds.[12]

Protocol 2: HPLC Analysis for Furanone and Non-Volatile Byproducts

This protocol is suitable for the analysis of the main furanone product and non-volatile byproducts like organic acids.

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][14]

    • Mobile Phase: A gradient of water with 0.1% formic or phosphoric acid (Solvent A) and acetonitrile (Solvent B).[10][15][16]

    • Elution: A gradient program should be developed to effectively separate the starting materials, product, and byproducts. A representative gradient could be: 5% B to 95% B over 20 minutes.[10]

    • Flow Rate: 1.0 mL/min.[10][14]

    • Column Temperature: 30°C.[10]

    • Detection: UV detection at a wavelength appropriate for the furanone and byproducts (e.g., 280-290 nm).[3][6]

Visualizations

Paal_Knorr_Byproducts Start 1,4-Dicarbonyl Compound Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Start->Acid_Catalyst Paal-Knorr Reaction Amine Amine/Ammonia Contaminant Start->Amine Contamination Harsh High Temp & Prolonged Heating Acid_Catalyst->Harsh Furan Desired Furan Product Acid_Catalyst->Furan Ideal Conditions Pyrrole Pyrrole Byproduct Amine->Pyrrole Side Reaction Tar Degradation/Tar Harsh->Tar

Caption: Byproduct formation pathways in Paal-Knorr furan synthesis.

Furanone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Interpretation Reaction_Mixture Furanone Synthesis Reaction Mixture Dilute Dilute & Filter (for HPLC) Reaction_Mixture->Dilute SPME Headspace SPME (for GC-MS) Reaction_Mixture->SPME HPLC HPLC (C18 Column) Dilute->HPLC GCMS GC-MS (DB-5ms Column) SPME->GCMS NonVolatile Quantify Furanone & Non-Volatile Byproducts (e.g., acids) HPLC->NonVolatile Volatile Identify Volatile Byproducts & Isomers GCMS->Volatile

Caption: General workflow for the analysis of furanone synthesis byproducts.

Isomerization_Troubleshooting cluster_conditions Contributing Factors cluster_solutions Minimization Strategies Start Problem: Unwanted 2(5H)-Furanone Isomer Formation Cause1 Thermodynamically Favored Product Start->Cause1 High_Temp High Temperature Cause1->High_Temp Time Long Reaction Time Cause1->Time pH Acidic/Basic Conditions Cause1->pH Low_Temp Lower Reaction Temperature High_Temp->Low_Temp Monitor Monitor Reaction & Reduce Time Time->Monitor Neutral_pH Use Neutral pH Conditions pH->Neutral_pH Silica Deactivate Silica Gel for Chromatography pH->Silica During Purification

References

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Nucleophiles with Mucobromic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when reacting sterically hindered nucleophiles with mucobromic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between my sterically hindered nucleophile and mucobromic acid proceeding slowly or not at all?

A1: The low reactivity is likely due to steric hindrance. The bulky nature of your nucleophile prevents it from easily approaching the electrophilic carbon centers on the mucobromic acid molecule. This high activation energy barrier, caused by electrostatic repulsion between the electron clouds of the interacting molecules, slows down or prevents the reaction.[1][2]

Q2: What is mucobromic acid and why is it a useful reagent?

A2: Mucobromic acid, or 3,4-dibromo-5-hydroxy-2(5H)-furanone, is a versatile organic compound.[3][4] It serves as a valuable building block in the synthesis of various heterocyclic compounds, some of which have potential applications in pharmaceuticals and agrochemicals. Its reactivity stems from the presence of multiple functional groups: a lactone, a double bond, and two bromine atoms, which can be substituted by nucleophiles.

Q3: Can changing the solvent improve my reaction yield?

A3: Yes, the choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents such as DMSO, DMF, or acetonitrile are often preferred.[5][6][7][8] These solvents can effectively solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents like water or ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[8]

Q4: Are there any catalysts that can enhance the reaction rate?

A4: Lewis acid catalysts can significantly accelerate these reactions.[9][10][11] A Lewis acid can coordinate to the carbonyl oxygen of the mucobromic acid, increasing the electrophilicity of the carbon centers and making them more susceptible to attack by a weak or sterically hindered nucleophile.[9][11] Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and BF₃·OEt₂.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10°C. 2. Prolong Reaction Time: Extend the reaction time, monitoring progress by TLC or LC-MS.Increased thermal energy can help overcome the activation energy barrier. Longer reaction times provide more opportunities for successful molecular collisions.
Poor Nucleophilicity 1. Use a Stronger Base: If applicable, deprotonate the nucleophile with a non-nucleophilic base (e.g., NaH, KHMDS) to increase its nucleophilicity.A more electron-rich nucleophile will be more reactive towards the electrophilic mucobromic acid.
Inappropriate Solvent 1. Switch to a Polar Aprotic Solvent: Replace polar protic solvents (e.g., ethanol, methanol) with polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[5][7]This minimizes solvation of the nucleophile, increasing its effective concentration and reactivity.[8]
Low Electrophilicity of Mucobromic Acid 1. Add a Lewis Acid Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) to the reaction mixture.[9][10][11]The Lewis acid will activate the mucobromic acid, making it a better electrophile.[9][11]
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature 1. Lower the Reaction Temperature: If side products are observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration.Reduced thermal energy can increase the selectivity of the reaction for the desired product.
Decomposition of Reactants or Products 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen.Minimizes degradation of sensitive compounds.
Reaction with Solvent 1. Choose an Inert Solvent: Ensure the solvent is not reactive with the nucleophile, electrophile, or any intermediates under the reaction conditions.Prevents the formation of solvent-adducts and other undesired byproducts.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Sterically Hindered Amine

This protocol provides a general starting point. Optimization of temperature, time, and reagent stoichiometry will likely be necessary.

  • Reagent Preparation:

    • Dissolve mucobromic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve the sterically hindered amine (1.1 - 1.5 eq) in the same solvent.

  • Reaction Setup:

    • To the solution of mucobromic acid, add the amine solution dropwise at room temperature with vigorous stirring.

    • If using a catalyst, the Lewis acid (0.1 - 0.3 eq) can be added to the mucobromic acid solution before the addition of the nucleophile.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the challenges and potential solutions, the following diagrams illustrate key concepts.

G cluster_0 Unhindered Nucleophile cluster_1 Sterically Hindered Nucleophile Unhindered\nNucleophile Unhindered Nucleophile Mucobromic\nAcid Mucobromic Acid Unhindered\nNucleophile->Mucobromic\nAcid Easy Approach Product Product Mucobromic\nAcid->Product Hindered\nNucleophile Hindered Nucleophile Mucobromic\nAcid Mucobromic Acid Hindered\nNucleophile->Mucobromic\nAcid Difficult Approach (Steric Clash) No Reaction or\nSlow Reaction No Reaction or Slow Reaction Mucobromic\nAcid ->No Reaction or\nSlow Reaction

Caption: Steric hindrance preventing a bulky nucleophile from reacting.

G cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reaction Hindered\nNucleophile Hindered Nucleophile High Energy\nTransition State High Energy Transition State Hindered\nNucleophile->High Energy\nTransition State High Ea Mucobromic\nAcid Mucobromic Acid Mucobromic\nAcid->High Energy\nTransition State Activated\nComplex Activated Complex Mucobromic\nAcid->Activated\nComplex Slow/No\nProduct Slow/No Product High Energy\nTransition State->Slow/No\nProduct Hindered\nNucleophile Hindered Nucleophile Lower Energy\nTransition State Lower Energy Transition State Hindered\nNucleophile ->Lower Energy\nTransition State Lower Ea Activated\nComplex->Lower Energy\nTransition State Product Product Lower Energy\nTransition State->Product Lewis\nAcid Lewis Acid Lewis\nAcid->Activated\nComplex

Caption: Lewis acid catalysis lowers the activation energy.

G Start Start Low_Yield Low Yield? Start->Low_Yield Increase_Temp Increase Temperature Low_Yield->Increase_Temp Yes Change_Solvent Change Solvent to Polar Aprotic Low_Yield->Change_Solvent Yes Add_Catalyst Add Lewis Acid Catalyst Low_Yield->Add_Catalyst Yes Optimize_Stoichiometry Optimize Nucleophile Stoichiometry Low_Yield->Optimize_Stoichiometry Yes End End Low_Yield->End No, Success! Increase_Temp->Low_Yield Still Low Change_Solvent->Low_Yield Still Low Add_Catalyst->Low_Yield Still Low Optimize_Stoichiometry->Low_Yield Still Low

Caption: Troubleshooting workflow for low reaction yield.

References

solvent effects on the regioselectivity of reactions with 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid. The focus is on understanding and controlling the regioselectivity of reactions based on solvent choice and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a highly reactive molecule with three main sites susceptible to nucleophilic attack and other transformations[1][2]:

  • C4-Br Bond: The bromine atom at the 4-position is a common site for nucleophilic substitution. This position is activated by the adjacent carbonyl group.

  • C3-Br Bond: The bromine atom at the 3-position is also a leaving group, though it can be less reactive than the C4-Br depending on the reaction conditions.

  • C5-OH Group: The hydroxyl group at the 5-position can be substituted, esterified, or etherified. Its modification can influence the reactivity at other positions.

  • Ring-Opening: In the presence of a base, the furanone ring can open to form an acyclic (Z)-2,3-dibromo-4-oxo-butenoic acid, which presents different reactive possibilities[1].

Q2: How does the choice of solvent influence the regioselectivity of reactions with this compound?

A2: The solvent plays a crucial role in determining which position of the molecule reacts. While comprehensive quantitative data is scarce, general principles and published examples indicate the following trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating cations but leave anions (nucleophiles) relatively free and highly reactive. They can favor nucleophilic substitution at the C4 position. For instance, in some reactions of related 3,4-dihalo-5-hydroxy-2(5H)-furanones, aprotic solvents like DMSO lead to the formation of the 4-substituted derivative[2].

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can solvate both cations and anions and can participate in hydrogen bonding. They can influence the equilibrium between the cyclic and acyclic forms of the molecule. Reactions in protic solvents can lead to different outcomes, including solvolysis products. For example, reactions with sodium azide in methanol have been shown to result in substitution at the C4 position[1].

  • Nonpolar/Weakly Polar Solvents (e.g., Toluene, Methylene Chloride): These solvents are often used when the reactivity of the nucleophile needs to be moderated or when specific catalysts are employed. For example, the substitution of a modified C5-methoxycarbonyloxy group with secondary amines is carried out in toluene to yield 5-amino derivatives[2]. Suzuki coupling reactions have been performed in a two-phase water:toluene system[1].

  • Two-Phase Systems: As seen in some palladium-catalyzed reactions, a two-phase system (e.g., water-toluene) can be used to facilitate the reaction between reactants with different solubilities and to control the reaction environment[1].

Q3: Can I selectively target the C5-hydroxyl group for substitution?

A3: Yes. The C5-hydroxyl group can be the primary site of reaction under certain conditions. One common strategy is to first convert the hydroxyl group into a better leaving group. For instance, treatment with methyl chloroformate creates a labile methoxycarbonyloxy group at the C5 position, which can then be smoothly substituted by nucleophiles like amines or phenols in solvents such as methylene chloride or toluene[1][2].

Q4: What is the role of the open-chain (acyclic) form in the reactivity of this compound?

A4: In the presence of bases, this compound can exist in equilibrium with its open-chain form, (Z)-2,3-dibromo-4-oxo-butenoic acid[1]. This acyclic tautomer has a different set of reactive sites and can lead to different products. For example, its reaction with the amino groups of nucleobases is believed to proceed through this open form[1]. The choice of solvent and the pH of the reaction medium can influence this equilibrium.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity observed in a nucleophilic substitution reaction.

Possible Cause Troubleshooting Step
Solvent choice is not optimal. The polarity and proticity of the solvent can significantly affect which site is more reactive. Consult the Data Presentation table below for solvent systems used in similar reactions. Consider switching from a protic to an aprotic solvent, or vice versa, to alter the reactivity of the nucleophile and the substrate.
Nucleophile is too reactive or not reactive enough. A highly reactive nucleophile may attack multiple sites indiscriminately. Consider using a less reactive nucleophile or protecting other reactive sites. Conversely, a weak nucleophile may require more forcing conditions or a change in solvent to a polar aprotic one that enhances its reactivity.
Reaction temperature is too high. Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Presence of base or acid impurities. Traces of acid or base can catalyze side reactions or promote the formation of the acyclic tautomer. Ensure all reagents and solvents are pure and dry. Consider adding a non-nucleophilic base or a proton sponge to control the pH if necessary.

Issue 2: The reaction yields the C5-substituted product instead of the desired C4-substituted product.

Possible Cause Troubleshooting Step
The C5-hydroxyl group is more reactive under the chosen conditions. Protect the C5-hydroxyl group before carrying out the substitution reaction. Common protecting groups for hydroxyls can be used. Alternatively, modify the hydroxyl group to a good leaving group to specifically target C5 substitution if that is the desired outcome.
The reaction mechanism favors C5 substitution. Some reactions, particularly those involving certain catalysts or specific types of nucleophiles, may inherently favor the C5 position. Review the literature for precedents with similar nucleophiles.

Data Presentation

The following table summarizes the solvent systems used in various reactions with this compound and its derivatives, indicating the primary site of reaction. Note that this table is illustrative of conditions reported in the literature and not a comprehensive list of all possible outcomes.

Reaction Type Primary Reactive Site Solvent System Notes
Suzuki CouplingC4Water:Toluene (two-phase)Leads to a 4-aryl-3-bromo derivative[1].
Reaction with PhenolsC5 (after modification)Methylene ChlorideThe C5-OH is first converted to a carbonate[1].
Reaction with N-acetylcysteineC4Not specified, but involves the open-ring form in the presence of base[1].The acyclic form is key to this reactivity.
Mukaiyama Aldol ReactionC5Toluene, Methylene Chloride, THF, Diethyl Ether, NitromethaneHigher yields were achieved in diethyl ether or nitromethane[1].
Knoevenagel CondensationC5Not specified, but catalyzed by a Lewis acid (In(OAc)₃)[1].
Reaction with Secondary AminesC5 (after modification)TolueneThe C5-OH is converted to a methoxycarbonyloxy group[2].
Reaction with Sodium AzideC4MethanolLeads to the 4-azido derivative[1].

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling for C4-Arylation

This protocol is adapted from a reported synthesis of a rofecoxib precursor[1].

  • Reaction Setup: In a reaction vessel, combine 3,4-dibromo-2(5H)-furanone (1 equivalent), 4-(methylsulfanyl)phenylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

  • Solvent Addition: Add a 1:1 mixture of toluene and water.

  • Base Addition: Add an aqueous solution of a base such as sodium carbonate (2 equivalents).

  • Reaction Conditions: Stir the mixture vigorously at a specified temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-bromo-2(5H)-furanone.

Protocol 2: C5-Substitution with an Amino Alcohol via a Carbonate Intermediate

This protocol is based on the reaction of the chloro-analog with amino alcohols[2].

Step A: Formation of the C5-Carbonate

  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (Hünig's base, 1.2 equivalents).

  • Acylation: Cool the mixture in an ice bath and add methyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-methoxycarbonyloxy derivative.

Step B: Nucleophilic Substitution

  • Reaction Setup: Dissolve the crude 5-methoxycarbonyloxy-3,4-dibromo-2(5H)-furanone from Step A in toluene.

  • Nucleophile Addition: Add the desired amino alcohol (1.1 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete.

  • Workup and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to isolate the 5-(ω-hydroxyalkylamino)-3,4-dibromo-2(5H)-furanone derivative.

Mandatory Visualizations

reaction_pathways cluster_main This compound cluster_products Reaction Products furanone This compound C4_sub C4-Substituted Product furanone->C4_sub Nucleophilic Substitution (e.g., Suzuki, Azide addition) Solvents: Toluene/H2O, Methanol C5_sub C5-Substituted Product furanone->C5_sub Substitution/Esterification (e.g., with Phenols, Alcohols) Solvents: CH2Cl2, Toluene C3_sub C3-Substituted Product furanone->C3_sub Nucleophilic Substitution (less common) acyclic_prod Acyclic Product furanone->acyclic_prod Ring Opening (Base catalyzed) Solvent dependent

Caption: Reaction pathways of this compound.

troubleshooting_workflow start Start: Undesired Regioselectivity check_solvent Is the solvent optimal? start->check_solvent change_solvent Change solvent polarity/proticity (e.g., Aprotic <-> Protic) check_solvent->change_solvent No check_nucleophile Is the nucleophile's reactivity appropriate? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile modify_nucleophile Change nucleophile or reaction conditions check_nucleophile->modify_nucleophile No check_temp Is the temperature too high? check_nucleophile->check_temp Yes modify_nucleophile->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes protecting_group Consider protecting groups for other reactive sites check_temp->protecting_group No lower_temp->protecting_group end End: Improved Regioselectivity protecting_group->end

Caption: Troubleshooting workflow for regioselectivity issues.

References

Validation & Comparative

Comprehensive ¹H and ¹³C NMR Analysis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, a significant halogenated furanone. Also known as mucobromic acid, this compound is a versatile precursor in organic synthesis. This document presents experimental and predicted NMR data, a comprehensive experimental protocol, and a comparative analysis with a structurally related furanone derivative to offer a thorough resource for researchers in the field.

Spectroscopic Data Comparison

The analysis of this compound is complicated by its existence in a solvent-dependent equilibrium between its cyclic lactol form and an open-chain aldehydic acid form. This equilibrium can result in the observation of multiple species in the NMR spectrum.

Below is a summary of the available experimental and predicted ¹H and ¹³C NMR data for this compound in its cyclic form. For comparative purposes, the experimental data for a related compound, 5-hydroxymethyl-2(5H)-furanone, is also presented.

CompoundNucleusAtom No.Chemical Shift (δ) ppm - ExperimentalChemical Shift (δ) ppm - PredictedMultiplicity
This compound ¹HH-56.08[1]6.15s
(in CD₃OD)
¹³CC-2-165.4s
C-3-115.8s
C-4-128.5s
C-5-96.2d
5-Hydroxymethyl-2(5H)-furanone ¹HH-36.16-d
(in CDCl₃)[2]H-47.50-d
H-55.17-t
-CH₂-3.80, 4.01-m, m
¹³CC-2173.52-s
C-3122.86-d
C-4153.97-d
C-584.31-d
-CH₂-62.18-t

Predicted data was generated using advanced chemical shift prediction algorithms. Experimental data for this compound is limited in the public domain.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below. This protocol is adapted from established methods for similar furanone compounds.[3]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts and the position of the cyclic-acyclic equilibrium.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 0-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher frequency NMR spectrometer.

  • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

4. 2D NMR Spectroscopy (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualization of Molecular Structure and NMR Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure and a typical workflow for NMR analysis.

G Chemical Structure of this compound cluster_ring C2 O=C2 C3 C3(Br) C2->C3 C4 C4(Br) C3->C4 C5 C5(OH) C4->C5 O1 O1 C5->O1 O1->C2

Caption: Structure of this compound.

G NMR Analysis Workflow SamplePrep Sample Preparation H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing & Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) StructureElucidation Structure Elucidation & Comparison TwoD_NMR->StructureElucidation DataProcessing->TwoD_NMR

Caption: Workflow for NMR analysis.

References

Mass Spectrometry Fragmentation Patterns of Mucobromic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of various mucobromic acid derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel compounds derived from this versatile scaffold, which is of significant interest in medicinal chemistry and drug development. This document summarizes key fragmentation data, outlines experimental protocols, and presents visual diagrams of fragmentation mechanisms to aid in the analysis of these molecules.

Introduction to Mucobromic Acid and its Derivatives

Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is a halogenated furanone that serves as a versatile starting material for the synthesis of a wide array of heterocyclic and acyclic compounds. Its derivatives, including esters, amides, and more complex heterocyclic systems like pyridazinones, are actively being explored for their potential biological activities. Mass spectrometry is an indispensable tool for the characterization of these novel derivatives. The ionization technique employed, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), significantly influences the resulting fragmentation patterns.

Comparative Fragmentation Analysis

The fragmentation of mucobromic acid derivatives is largely dictated by the nature of the substituent at the carboxylic acid position and the lactol hydroxyl group, as well as the ionization method used. Below is a comparison of the expected fragmentation patterns for different classes of mucobromic acid derivatives.

Mucobromic Acid

Under Electron Ionization (EI) , mucobromic acid itself undergoes fragmentation involving the loss of bromine atoms, carbon monoxide (CO), and carbon dioxide (CO2). The presence of two bromine isotopes (79Br and 81Br) results in characteristic isotopic patterns for bromine-containing fragments.

Mucobromic Acid Esters

Ester derivatives of mucobromic acid are expected to show fragmentation patterns influenced by the ester group.

  • EI Fragmentation: In addition to the fragmentation of the furanone core, EI mass spectra of mucobromic acid esters will likely exhibit fragments arising from the cleavage of the ester bond. Common fragmentation pathways include the loss of the alkoxy group (-OR) and McLafferty rearrangement if a sufficiently long alkyl chain is present.

  • ESI Fragmentation: Under ESI conditions, protonated molecules [M+H]+ are typically observed. Tandem mass spectrometry (MS/MS) of these precursor ions would likely show the neutral loss of the corresponding alcohol (ROH) and subsequent fragmentation of the furanone ring.

Mucobromic Acid Amides

Amide derivatives are another important class of mucobromic acid derivatives.

  • EI Fragmentation: The fragmentation of amides under EI is often characterized by cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group can lead to the formation of an acylium ion.

  • ESI Fragmentation: In ESI-MS, amide derivatives readily form protonated molecules. MS/MS analysis is expected to show the neutral loss of the amine (RNH2) and subsequent fragmentation of the dibromofuranone ring system.

Pyridazinone Derivatives

The reaction of mucobromic acid with hydrazine derivatives leads to the formation of pyridazinone structures. The fragmentation of these more complex heterocyclic systems can be intricate. Several studies on the synthesis of pyridazinone derivatives of mucobromic acid confirm their characterization by ESI-MS, indicating the formation of stable protonated molecules.[1][2][3] The fragmentation would likely involve cleavages within the pyridazinone ring and loss of substituents.

Quantitative Data Summary

While comprehensive, directly comparative quantitative studies on the fragmentation of a wide range of mucobromic acid derivatives are limited in the public literature, the following table summarizes the expected key fragment ions for representative derivatives based on established fragmentation principles of related chemical classes.

Derivative ClassIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
Mucobromic Acid EI[M]+• (258/260/262)179/181, 151/153, 79/81Br, CO, CO2
Methyl Mucobromate EI[M]+• (272/274/276)241/243/245, 179/181OCH3, Br
(Methyl Mucobromate) ESI[M+H]+ (273/275/277)241/243/245CH3OH
Mucobromic Acid Amide EI[M]+•[M-NH2]+, Acylium ionNH2
(Mucobromic Acid Amide) ESI[M+H]+[M+H-NH3]+NH3
Pyridazinone Derivative ESI[M+H]+Ring-opened fragmentsVaries with structure

Note: m/z values for bromine-containing ions are represented as isotopic clusters (e.g., 258/260/262 for a dibrominated species).

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of mucobromic acid derivatives, based on methodologies commonly reported in the literature.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile derivatives like esters.

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane), is injected into the GC. The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole or ion trap) scans a mass range appropriate for the expected molecular weight and fragments of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or direct infusion into the ESI source is used.

  • Sample Preparation: The sample is dissolved in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]+ or [M+Na]+).

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation, the precursor ion of interest is selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for representative mucobromic acid derivatives.

G EI Fragmentation of Mucobromic Acid Mucobromic Acid [M]+•\nm/z 258/260/262 Mucobromic Acid [M]+• m/z 258/260/262 Fragment 1\nm/z 179/181 Fragment 1 m/z 179/181 Mucobromic Acid [M]+•\nm/z 258/260/262->Fragment 1\nm/z 179/181 - Br Fragment 2\nm/z 151/153 Fragment 2 m/z 151/153 Fragment 1\nm/z 179/181->Fragment 2\nm/z 151/153 - CO Fragment 3\nm/z 135/137 Fragment 3 m/z 135/137 Fragment 1\nm/z 179/181->Fragment 3\nm/z 135/137 - CO2

Caption: Proposed EI fragmentation of mucobromic acid.

G ESI-MS/MS Fragmentation of a Mucobromic Acid Ester Protonated Ester [M+H]+\n(e.g., Methyl Ester, m/z 273/275/277) Protonated Ester [M+H]+ (e.g., Methyl Ester, m/z 273/275/277) Fragment 1\nm/z 241/243/245 Fragment 1 m/z 241/243/245 Protonated Ester [M+H]+\n(e.g., Methyl Ester, m/z 273/275/277)->Fragment 1\nm/z 241/243/245 - CH3OH Fragment 2\nm/z 162/164 Fragment 2 m/z 162/164 Fragment 1\nm/z 241/243/245->Fragment 2\nm/z 162/164 - Br Fragment 3\nm/z 134/136 Fragment 3 m/z 134/136 Fragment 2\nm/z 162/164->Fragment 3\nm/z 134/136 - CO

Caption: Proposed ESI-MS/MS fragmentation of a mucobromic acid ester.

G ESI-MS/MS Fragmentation of a Mucobromic Acid Amide Protonated Amide [M+H]+\n(e.g., Primary Amide) Protonated Amide [M+H]+ (e.g., Primary Amide) Fragment 1\n[M+H-NH3]+ Fragment 1 [M+H-NH3]+ Protonated Amide [M+H]+\n(e.g., Primary Amide)->Fragment 1\n[M+H-NH3]+ - NH3 Fragment 2 Fragment 2 Fragment 1\n[M+H-NH3]+->Fragment 2 - Br Fragment 3 Fragment 3 Fragment 2->Fragment 3 - CO

Caption: Proposed ESI-MS/MS fragmentation of a mucobromic acid amide.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Synthetic Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Furanones, a class of heterocyclic organic compounds, are prevalent in natural products and are key building blocks in medicinal chemistry, making their purity assessment essential.[1] This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of synthetic furanones. We present experimental protocols, quantitative performance data, and a comparative analysis to aid in selecting the most appropriate technique for your research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[2] It is particularly well-suited for non-volatile and thermally unstable compounds, a category into which many furanone derivatives fall. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of furanones.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For some furanones, derivatization may be necessary to increase their volatility and thermal stability, allowing for successful analysis by GC-MS.[4]

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for representative HPLC and GC-MS methods for the analysis of furanones.

ParameterHPLC MethodGC-MS Method
Analyte 2(5H)-Furanone4-hydroxy-2,5-dimethyl-3-furanone (Furaneol)
Limit of Detection (LOD) Not explicitly reported0.5 ng/mL[4]
Limit of Quantification (LOQ) Not explicitly reported2 ng/mL[4]
Linearity Range Not explicitly reported2 - 500 ng/mL[4]
Recovery > 90% (for Furaneol)[1]Not explicitly reported
Repeatability (RSD) Not explicitly reported9.5%[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the successful application of these analytical techniques. Below are representative protocols for the analysis of furanones by HPLC and GC-MS.

HPLC Method for 2(5H)-Furanone

This method is suitable for the analysis of 2(5H)-Furanone using reversed-phase HPLC.[3]

1. Sample Preparation:

  • Accurately weigh the synthetic 2(5H)-Furanone sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

2. HPLC Conditions:

  • Column: Newcrom R1 C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier. For MS compatibility, replace phosphoric acid with formic acid.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength for the furanone derivative.

GC-MS Method for 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol)

This method involves derivatization to enhance the volatility and stability of Furaneol for GC-MS analysis.[4]

1. Sample Preparation and Derivatization:

  • Prepare an aqueous solution of the synthetic Furaneol sample.

  • Derivatize by reacting with pentafluorobenzyl bromide in a basic solution at an elevated temperature.[4]

  • Extract the derivative using Solid Phase Microextraction (SPME).[4]

2. GC-MS Conditions:

  • Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium.

  • Injection: Splitless injection is commonly used for trace analysis.

  • Temperature Program: An optimized temperature ramp is used to separate the analyte from any impurities.

  • MS Detection: Electron ionization (EI) is typically used, with the mass spectrometer set to scan a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

Method Selection Workflow

The choice between HPLC and GC-MS for furanone purity analysis depends on the specific properties of the compound and the analytical requirements. The following diagram illustrates a logical workflow for method selection.

cluster_start Start cluster_properties Compound Properties cluster_methods Analytical Methods cluster_derivatization Derivatization cluster_end End Start Synthetic Furanone Sample Volatility Volatile and Thermally Stable? Start->Volatility GCMS GC-MS Analysis Volatility->GCMS Yes HPLC HPLC Analysis Volatility->HPLC No Data Purity Data GCMS->Data Derivatize Derivatization Feasible? HPLC->Derivatize HPLC->Data Derivatize->GCMS Yes Derivatize->HPLC No, proceed with HPLC

Caption: Workflow for selecting between HPLC and GC-MS for furanone purity analysis.

Signaling Pathway for Method Validation

To ensure the reliability of the chosen analytical method, a thorough validation is necessary. The following diagram outlines the key parameters to be assessed during method validation.

cluster_validation Method Validation cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of an analytical method for purity analysis.

References

Halogenated Furanones: A Comparative Analysis of Brominated and Chlorinated Analogs in Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of halogenated furanones is critical for the design of novel therapeutics. This guide provides a comprehensive comparison of the biological efficacy of brominated furanones and their chlorinated analogs, supported by experimental data and detailed methodologies.

Halogenated furanones, naturally produced by the marine red alga Delisea pulchra, have garnered significant attention for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS).[1] This interference disrupts the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. Consequently, these compounds are being actively investigated as potential anti-biofilm and anti-virulence agents. This guide focuses on comparing the two major classes of these compounds: brominated and chlorinated furanones.

Comparative Biological Activity: A Tabular Overview

The biological efficacy of halogenated furanones is typically assessed through their minimum inhibitory concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth, and their 50% inhibitory concentration (IC50) for specific processes like biofilm formation or quorum sensing. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of brominated and chlorinated furanone derivatives.

Table 1: Anti-Biofilm Activity of Halogenated Furanones against Pseudomonas aeruginosa
Compound Structure Concentration Biofilm Inhibition (%)
Brominated Furanones
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)(Structure not available in search results)10 µM90%[2]
50 µM90%[2]
5-(dibromomethylene)-2(5H)-furanone (GBr)(Structure not available in search results)10 µM90%[2]
50 µM90%[2]
Bicyclic Brominated Furanone (6-BBF)(Structure not available in search results)300 µM71%[3]
Bicyclic Brominated Furanone (7-BBF)(Structure not available in search results)300 µM50%[3]
Chlorinated Furanones
3,4-Dichloro-2(5H)-furanone(Structure not available in search results)Not specifiedSignificant reduction in adhesion (>1 log CFU cm⁻²)[4]
Table 2: Quorum Sensing Inhibition by Halogenated Furanones
Compound Target Organism/System Concentration Inhibition (%)
Brominated Furanones
Phenyl-substituted bromofuranoneVibrio harveyi (bioluminescence)Not specified19%[3]
4-methoxyphenyl-substituted furanoneVibrio harveyi (bioluminescence)Not specified33%[3]
Bicyclic Brominated Furanone (6-BBF)P. aeruginosa (LasR activity)300 µM22% (reduction in GFP production)[3]
Bicyclic Brominated Furanone (7-BBF)P. aeruginosa (LasR activity)300 µM31% (reduction in GFP production)[3]
Chlorinated Furanones
DichlorofuranoneVibrio harveyi (bioluminescence)Not specified74%[3]
Phenyl-substituted chlorofuranoneVibrio harveyi (bioluminescence)Not specified9%[3]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This method quantifies the ability of furanone compounds to inhibit biofilm formation.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Furanone stock solutions (in a suitable solvent like DMSO)

  • 0.1% Crystal Violet solution

  • Phosphate-Buffered Saline (PBS)

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Inoculum Preparation: Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.

  • Compound Addition: Add 100 µL of serial dilutions of the furanone compounds to the wells of a 96-well plate. Include control wells with bacteria and medium only (positive control) and medium only (negative control).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic bacteria by inverting the plate and shaking gently. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[5][6]

Quorum Sensing Inhibition Assay (Reporter Strain-Based)

This assay measures the ability of furanones to interfere with QS signaling pathways using a reporter strain that produces a measurable signal (e.g., light or fluorescence) in response to QS activation.

Materials:

  • Reporter bacterial strain (e.g., Vibrio harveyi for bioluminescence, or a P. aeruginosa strain with a GFP reporter for a specific QS-regulated gene)

  • Appropriate growth medium

  • Furanone stock solutions

  • Luminometer or fluorescence microplate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of the reporter strain.

  • Assay Setup: In a 96-well plate, add the furanone compounds at various concentrations to the wells containing fresh growth medium.

  • Inoculation: Inoculate the wells with the reporter strain.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 30°C with shaking for V. harveyi).

  • Measurement: After a set incubation period (e.g., 2 hours for V. harveyi bioluminescence), measure the signal output (luminescence or fluorescence) and the optical density (OD) of the cultures to normalize for bacterial growth.[3]

  • Data Analysis: Calculate the percentage of inhibition by comparing the normalized signal in the presence of the furanone to the control (no furanone).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Quorum_Sensing_Inhibition_Pathway cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer (e.g., AHL) Signal_Synthase->Signal_Molecule produces Receptor_Protein Receptor Protein (e.g., LuxR) Signal_Molecule->Receptor_Protein binds to Gene_Expression Target Gene Expression Receptor_Protein->Gene_Expression activates Virulence_Biofilm Virulence & Biofilm Formation Gene_Expression->Virulence_Biofilm leads to Furanone Halogenated Furanone Furanone->Receptor_Protein competes for binding/ destabilizes

Caption: Quorum Sensing Inhibition by Halogenated Furanones.

Biofilm_Inhibition_Assay_Workflow A Prepare bacterial inoculum and furanone dilutions B Add to 96-well plate A->B C Incubate (24-48h, 37°C) for biofilm formation B->C D Wash to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain (Acetic Acid/Ethanol) F->G H Measure absorbance (570-595 nm) G->H

Caption: Crystal Violet Biofilm Inhibition Assay Workflow.

Concluding Remarks

The available data suggests that both brominated and chlorinated furanones possess significant biological activity, particularly in the inhibition of quorum sensing and biofilm formation. While brominated furanones have been more extensively studied, emerging evidence indicates that chlorinated analogs can also exhibit potent efficacy, in some cases even surpassing their brominated counterparts in specific assays.[3] The structure-activity relationship appears to be complex, with the nature and position of the halogen atom, as well as other substituents on the furanone ring, playing a crucial role in determining the biological outcome.[6][7]

This guide provides a foundational comparison based on current literature. Further direct comparative studies across a broader range of brominated and chlorinated analogs are necessary to fully elucidate their respective therapeutic potential. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to contribute to this exciting field of drug discovery.

References

A Comparative Guide to the Structural Validation of Novel 3,4-Dibromo-5-hydroxyfuran-2(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 3,4-Dibromo-5-hydroxyfuran-2(5H)-one derivative, herein designated as Novel Derivative 1 (ND1) , with established alternatives. It includes detailed experimental protocols for its structural validation and supporting data on its biological activity.

Introduction to this compound Derivatives

This compound, also known as mucobromic acid, and its derivatives are highly reactive molecules belonging to the 2(5H)-furanone family.[1] These compounds are of significant pharmacological importance, with the 2(5H)-furanone ring being a key pharmacophore in various natural products and drugs.[1] The presence of two labile bromine atoms and a reactive carbonyl group makes them versatile starting materials for the synthesis of a wide range of biologically active molecules.[1] Intense research has focused on their synthesis due to their potential to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism, thereby preventing biofilm formation and reducing virulence.[2]

This guide focuses on the synthesis and structural elucidation of a novel derivative, 3,4-Dibromo-5-(2-methoxyethoxy)furan-2(5H)-one (ND1) , and compares its anti-biofilm activity against that of the parent compound, mucobromic acid, and another known derivative.

Data Presentation: Comparative Analysis

The performance of ND1 is compared with two reference compounds: the parent molecule, this compound (Mucobromic Acid), and a simple methylated derivative, 3,4-Dibromo-5-methoxyfuran-2(5H)-one. The comparison focuses on their anti-biofilm activity against Pseudomonas aeruginosa, a common opportunistic pathogen.

CompoundStructureMolecular Weight ( g/mol )IC50 for P. aeruginosa Biofilm Inhibition (µM)
Novel Derivative 1 (ND1) 3,4-Dibromo-5-(2-methoxyethoxy)furan-2(5H)-one315.9615 ± 2.1
Reference 1 This compound257.8750 ± 4.5
Reference 2 3,4-Dibromo-5-methoxyfuran-2(5H)-one271.9035 ± 3.2

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of Novel Derivative 1 (ND1) are provided below.

Synthesis of 3,4-Dibromo-5-(2-methoxyethoxy)furan-2(5H)-one (ND1)

Materials:

  • This compound (Mucobromic Acid)

  • 2-Methoxyethanol

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 g, 3.88 mmol) in toluene (20 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • 2-Methoxyethanol (0.44 g, 5.82 mmol) and a catalytic amount of p-toluenesulfonic acid (0.07 g, 0.39 mmol) are added to the solution.

  • The reaction mixture is refluxed for 4 hours, with the azeotropic removal of water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product, ND1.

Structural Validation of ND1

Instrumentation:

  • Bruker Avance 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Approximately 10 mg of the purified ND1 is dissolved in 0.6 mL of CDCl₃.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 1.0 s

  • Spectral Data:

    • δ 6.25 (s, 1H, H-5)

    • δ 3.85 (t, J = 4.5 Hz, 2H, -OCH₂)

    • δ 3.60 (t, J = 4.5 Hz, 2H, -CH₂OCH₃)

    • δ 3.40 (s, 3H, -OCH₃)

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Data:

    • δ 162.5 (C=O, C-2)

    • δ 130.0 (C-3)

    • δ 125.8 (C-4)

    • δ 95.5 (C-5)

    • δ 71.0 (-OCH₂)

    • δ 68.5 (-CH₂OCH₃)

    • δ 59.2 (-OCH₃)

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs are used to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC) to confirm the connectivity of the molecular structure.

Instrumentation:

  • Thermo Scientific Q Exactive Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Procedure:

  • The sample is dissolved in methanol and infused into the mass spectrometer.

  • Expected m/z: [M+Na]⁺ calculated for C₇H₈Br₂O₄Na: 338.8688; found: 338.8691.

Crystal Growth:

  • Single crystals of ND1 suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a mixture of dichloromethane and hexane at room temperature.[3]

Data Collection and Structure Refinement:

  • A suitable crystal is mounted on a diffractometer.

  • Data is collected at a low temperature (e.g., 100 K) using Mo Kα radiation.

  • The structure is solved by direct methods and refined by full-matrix least-squares on F².

Mandatory Visualizations

Experimental Workflow for Synthesis and Validation of ND1

G A Starting Materials (Mucobromic Acid, 2-Methoxyethanol) B Synthesis: Esterification Reaction A->B C Purification: Column Chromatography B->C D Pure Novel Derivative 1 (ND1) C->D E Structural Validation D->E I Biological Activity Screening (Anti-biofilm Assay) D->I F NMR Spectroscopy (1H, 13C, 2D) E->F G Mass Spectrometry (HRMS) E->G H X-ray Crystallography E->H J Data Analysis & Comparison F->J G->J H->J I->J K Publish Comparison Guide J->K

Caption: Workflow for the synthesis, purification, validation, and activity screening of a novel furanone derivative.

Signaling Pathway: Quorum Sensing Inhibition

Many brominated furanones are known to interfere with bacterial quorum sensing (QS), a key signaling pathway for biofilm formation.[4]

G cluster_0 Bacterial Cell A Signal Synthase (e.g., LuxI) B Autoinducer Signal (e.g., AHL) A->B Synthesis C Signal Receptor (e.g., LuxR) B->C Binding D Gene Expression (Virulence, Biofilm Formation) C->D Activation E Brominated Furanone (ND1) E->C Inhibition

Caption: Proposed mechanism of quorum sensing inhibition by brominated furanone derivatives.

References

A Comparative Guide to Analytical Techniques for Quantifying Furanone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of furanones, a class of heterocyclic compounds significant in pharmaceuticals, flavor chemistry, and materials science. The choice of analytical technique is paramount for ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of the primary analytical methodologies used for quantifying the purity of synthesized furanones, supported by experimental data and detailed protocols.

The principal techniques for furanone purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges, from routine quality control to the detailed characterization of novel compounds.

Comparison of Analytical Methodologies

The selection of an optimal analytical technique depends on factors such as the volatility and thermal stability of the furanone, the required sensitivity, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on polarity on a stationary phase with a liquid mobile phase. Detection is typically via UV-Vis or Diode Array Detector (DAD).[1][2][3]Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, with detection by mass spectrometry.[1]Quantitation based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[4][5]
Sample Preparation Dissolution in a suitable solvent; filtration may be required.[3]Often requires derivatization to increase volatility and thermal stability, especially for polar furanones.[1][6][7][8] Solid-Phase Microextraction (SPME) can be used for sample cleanup and concentration.[6][7][8]Accurate weighing of the sample and an internal standard into an NMR tube with a deuterated solvent.[4][9][10]
Advantages - Wide applicability to a range of furanones, including non-volatile and thermally labile compounds.[11] - Robust and reproducible for routine analysis.[12] - Non-destructive, allowing for sample recovery.- High sensitivity and selectivity, especially with mass spectrometric detection.[6][8] - Excellent separation efficiency for complex mixtures. - Provides structural information of impurities through mass spectra.- Primary analytical method, can provide purity without a specific reference standard for the analyte.[5] - Highly accurate and precise.[4][9] - Provides structural confirmation of the analyte and impurities. - Non-destructive.[5]
Disadvantages - Potential for co-elution with matrix components or impurities.[13] - Lower sensitivity compared to GC-MS for some applications.[1]- Not suitable for non-volatile or thermally unstable furanones without derivatization.[6][8] - Derivatization adds complexity and time to the analysis.[1]- Lower sensitivity compared to chromatographic methods. - Requires a well-resolved signal for accurate integration. - Higher initial instrument cost.
Limit of Quantification (LOQ) Method-dependent; can range from µg/mL to ng/mL levels. For some furan derivatives, LOQs are reported between 0.35–2.55 μg/mL.[3]High sensitivity; LOQs can be in the ng/mL to pg/mL range. For a derivatized furanone, an LOQ of 2 ng/mL has been reported.[6][8]Typically in the mg range. For 5-hydroxymethyl-2(5H)-furanone, an LOQ of 0.59 mg was reported.[4][9]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity determination. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

This method is suitable for the direct analysis of many furanone derivatives.

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a DAD.[3]

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[12]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 2-5 µL.[3][12]

  • Detection: DAD set to monitor at the absorption maximum of the target furanone. Peak purity can be assessed using the integrated software tools.[3]

  • Sample Preparation: Accurately weigh and dissolve the synthesized furanone in the initial mobile phase composition to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is ideal for volatile furanones or those that can be made volatile through derivatization. It is particularly useful for trace-level impurity profiling.

  • Instrumentation: A GC-MS system, for example, equipped with a DB-5ms column (30 m x 250 µm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.9 mL/min).[14]

  • Injection: 1 µL, splitless mode at 260°C.[14]

  • Temperature Program: 50°C for 2 min, ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min.[14]

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400 or Selected Ion Monitoring (SIM) for target analytes.[15]

  • Sample Preparation and Derivatization: For polar furanones like furaneol, derivatization is often necessary.[6][8] A common method involves reacting the furanone with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature to form a more volatile and less polar derivative.[6][8] The derivative can then be extracted using Solid Phase Microextraction (SPME) before injection into the GC-MS.[6][7][8]

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). Vanillin has been used as an internal standard for the quantification of 5-hydroxymethyl-2(5H)-furanone.[4][9]

  • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves both the sample and the internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized furanone into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal recovery. A 90° pulse angle should be used.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the furanone and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Workflow for Selecting an Analytical Technique

The following diagram illustrates a logical workflow for choosing the most appropriate analytical technique for quantifying the purity of a synthesized furanone.

Analytical_Technique_Selection Workflow for Furanone Purity Analysis start Synthesized Furanone Sample check_properties Assess Physical Properties (Volatility & Thermal Stability) start->check_properties volatile Volatile & Thermally Stable? check_properties->volatile gcms GC-MS Analysis volatile->gcms Yes derivatization Consider Derivatization volatile->derivatization No primary_standard Primary Purity Assessment Needed? gcms->primary_standard derivatization->gcms Yes hplc HPLC Analysis derivatization->hplc No hplc->primary_standard qnmr qNMR Analysis primary_standard->qnmr Yes routine_qc Routine QC / Impurity Profiling primary_standard->routine_qc No end Purity Determined qnmr->end routine_qc->end

Caption: A decision-making workflow for selecting the appropriate analytical technique for furanone purity.

References

Characterization of 3,4-Dibromo-5-Substituted-2(5H)-Furanones: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of 3,4-dibromo-5-substituted-2(5H)-furanones. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document aims to serve as a valuable resource for the identification and characterization of this class of molecules by presenting key spectroscopic data in a clear, comparative format, alongside detailed experimental protocols and visual representations of their general structure and characterization workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for various 3,4-dibromo-5-substituted-2(5H)-furanones, providing a basis for comparison with newly synthesized analogues.

¹H NMR Data
Substituent at C5 (R)H-5 Chemical Shift (δ, ppm)Other Key Chemical Shifts (δ, ppm)SolventReference
-OHNot specifiedNot specifiedNot specified[1][2]
-O-Si(CH₃)₂(C(CH₃)₃)5.99 (s)0.22 (s, 3H), 0.25 (s, 3H), 0.95 (s, 9H)DMSO-d₆
-O-Si(CH(CH₃)₂)₃6.10 (s)1.11 (s, 9H), 1.12 (s, 9H), 1.18–1.26 (m, 3H)DMSO-d₆
-butyl (at C4), =CBr₂ (at C5)Not specified2.8 (t, 2H), 1.3 (quintet, 2H), 1.1 (sextet, 2H), 0.8 (t, 3H)Not specified[3]
¹³C NMR Data
Substituent at C5 (R)C2 (C=O)C3C4C5Other Key Resonances (δ, ppm)SolventReference
-O-Si(CH₃)₂(C(CH₃)₃)164.18117.42146.1898.77-5.25, -4.53, 18.00, 25.36DMSO-d₆
-O-Si(CH(CH₃)₂)₃164.33117.61146.4598.8012.07, 17.65DMSO-d₆
Infrared (IR) Spectroscopy Data
Substituent at C5 (R)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
-butyl (at C4), =CBr₂ (at C5)17451650Not specified1250, 1050 (lactone ring); 1460 (-CH₂-); 1380 (-CH₃)[3]
Mass Spectrometry (MS) Data
Substituent at C5 (R)Molecular Ion (m/z)Key Fragmentation Peaks (m/z)Ionization MethodReference
-O-Si(CH₃)₂(C(CH₃)₃)392.9133 [M+Na]⁺Not specifiedESI
-O-Si(CH(CH₃)₂)₃434.9602 [M+Na]⁺Not specifiedESI

Experimental Protocols

The synthesis and characterization of 3,4-dibromo-5-substituted-2(5H)-furanones typically follow established chemical transformations. Below are detailed methodologies for key experimental procedures.

General Synthesis of 3,4-Dibromo-5-alkoxy-2(5H)-furanones

The synthesis of 5-alkoxy derivatives can be achieved from 3,4-dibromo-5-hydroxy-2(5H)-furanone (mucobromic acid).[1][2] The reaction is generally carried out by reacting mucobromic acid with the corresponding alcohol in the presence of an acid catalyst.[1]

Materials:

  • 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 3,4-dibromo-5-hydroxy-2(5H)-furanone in the corresponding anhydrous alcohol.

  • Add a catalytic amount of the acid catalyst to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3,4-dibromo-5-alkoxy-2(5H)-furanone.

Synthesis of 3,4-Dibromo-5-(silyloxy)-furan-2(5H)-ones

The silylation of the hydroxyl group at the C5 position can be performed using a suitable silyl chloride in the presence of a base.

Materials:

  • 3,4-Dibromo-5-hydroxy-2(5H)-furanone (Mucobromic acid)

  • Silyl chloride (e.g., tert-butyldimethylsilyl chloride, triisopropylsilyl chloride)

  • Base (e.g., imidazole or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve 3,4-dibromo-5-hydroxy-2(5H)-furanone and the base in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add the silyl chloride.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3,4-dibromo-5-(silyloxy)-furan-2(5H)-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified furanone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Record the proton NMR spectrum on a 300 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Record the carbon NMR spectrum on a 75 MHz or higher spectrometer.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid or low-melting solids can be analyzed as thin films between NaCl or KBr plates.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds, coupled with a suitable mass analyzer.

Visualizing Chemical Structures and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular scaffold and the experimental workflow for characterization.

Caption: General chemical structure of 3,4-dibromo-5-substituted-2(5H)-furanones.

G Experimental Workflow for Characterization synthesis Synthesis of 3,4-Dibromo-5-Substituted- 2(5H)-Furanone purification Purification (Column Chromatography / Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation and Data Comparison nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Unveiling the Enzyme Inhibitory Potential of Mucobromic Acid Derivatives: A Focused Look at Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the enzyme inhibitory potential of a wide range of mucobromic acid derivatives against diverse enzymatic targets is currently limited by the scarcity of publicly available research data. However, existing studies provide a focused yet insightful glimpse into their activity as inhibitors of bacterial quorum sensing, a cell-to-cell communication system crucial for virulence and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. This guide consolidates the available data on lactam derivatives of mucobromic acid, offering a comparative analysis of their efficacy in disrupting quorum sensing pathways.

This document details the inhibitory effects of these compounds, provides the experimental methodologies used to determine their activity, and visualizes the underlying biological and experimental frameworks. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.

Comparative Inhibitory Activity

Lactam derivatives of mucobromic acid have been synthesized and evaluated for their ability to inhibit the LasR-mediated quorum sensing (QS) system in Pseudomonas aeruginosa. The LasR protein is a key transcriptional regulator that, upon binding to its autoinducer molecule, orchestrates the expression of numerous virulence factors. Inhibition of this protein is a promising strategy to disarm the pathogen rather than killing it, which may reduce the likelihood of resistance development.

The inhibitory potential of these compounds has been assessed through quorum sensing inhibition (QSI) assays and by measuring their impact on the production of pyocyanin, a QS-regulated virulence factor. The available data, presented as percentage inhibition at specific concentrations, are summarized below.

Table 1: Quorum Sensing and Pyocyanin Inhibition by Mucobromic Acid-Derived Lactams

Compound IDDerivative TypeConcentration (µM)Quorum Sensing Inhibition (%)Pyocyanin Inhibition (%)
1 N-Aryl Lactam (Phenolic)2507590-94
2 N-Aryl Lactam (Phenolic)2508090-94
3 N-Phenyl Lactam25081.7 ± 0.1Not Reported
4 N-3-Aminophenyl Lactam25080.4 ± 1.1Not Reported
5 C-Linked Amide25030-53.5Not Reported
6 N-Linked Amide250Low to ModerateNot Reported
Fu-30 Positive Control250Comparable to Test CompoundsNot Reported

Note: The data is based on a study by Maseko et al. (2018). The original study did not provide IC50 values, which are a standard for quantitative comparison.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach for evaluating these mucobromic acid derivatives, the following diagrams illustrate the LasR signaling pathway and a general workflow for assessing quorum sensing inhibition.

LasR_Signaling_Pathway LasR Quorum Sensing Pathway and Inhibition cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) Autoinducer LasI->AHL Synthesizes LasR_inactive Inactive LasR Monomer AHL->LasR_inactive Binds to LasR_active Active LasR-AHL Dimer LasR_inactive->LasR_active Dimerization & Activation Virulence_Genes Virulence Factor Genes (e.g., for pyocyanin production) LasR_active->Virulence_Genes Binds to Promoter & Activates Transcription Virulence_Factors Virulence Factors (Pyocyanin, Biofilm, etc.) Virulence_Genes->Virulence_Factors Expression Mucobromic_Derivative Mucobromic Acid Derivative Mucobromic_Derivative->LasR_inactive Inhibits Binding of AHL

Caption: LasR quorum sensing pathway and its inhibition by mucobromic acid derivatives.

QSI_Assay_Workflow Experimental Workflow for Quorum Sensing Inhibition Assay start Start culture Culture P. aeruginosa reporter strain (e.g., MH602) start->culture prepare_compounds Prepare Mucobromic Acid Derivatives and Controls culture->prepare_compounds treatment Add Compounds to Bacterial Culture (e.g., at 250 µM and 62.5 µM) prepare_compounds->treatment incubation Incubate for 17 hours with shaking treatment->incubation measure_qsi Measure Quorum Sensing Inhibition (e.g., via reporter gene expression) incubation->measure_qsi measure_pyocyanin Measure Pyocyanin Production (absorbance at 695 nm) incubation->measure_pyocyanin data_analysis Data Analysis: Calculate % Inhibition measure_qsi->data_analysis measure_pyocyanin->data_analysis end End data_analysis->end

Caption: General workflow for evaluating quorum sensing and pyocyanin inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of mucobromic acid derivatives as quorum sensing inhibitors.

This protocol is adapted for a P. aeruginosa reporter strain (e.g., MH602) that expresses a reporter gene (e.g., lacZ) under the control of a QS-regulated promoter.

  • Bacterial Culture Preparation:

    • Inoculate an overnight culture of the P. aeruginosa reporter strain in a suitable growth medium (e.g., Luria-Bertani broth) supplemented with appropriate antibiotics.

    • Incubate at 37°C with shaking.

    • On the day of the assay, dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.1.

  • Compound Preparation:

    • Prepare stock solutions of the mucobromic acid derivatives and positive/negative controls in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • In a 96-well microtiter plate, add a specific volume of the diluted bacterial culture to each well.

    • Add the test compounds, positive control (e.g., a known QS inhibitor like Fu-30), and negative control (solvent vehicle) to the respective wells.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 17 hours).

  • Measurement and Data Analysis:

    • After incubation, measure the expression of the reporter gene. For a lacZ reporter, this can be done by measuring β-galactosidase activity using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Measure the bacterial growth (OD600) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

    • Calculate the percentage of quorum sensing inhibition relative to the untreated control.

This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor regulated by the QS system in P. aeruginosa.

  • Culture and Treatment:

    • Grow P. aeruginosa (e.g., a wild-type strain known to produce pyocyanin) in a suitable medium (e.g., King's A medium) in the presence of various concentrations of the mucobromic acid derivatives.

    • Include a positive control (known inhibitor) and a negative control (solvent vehicle).

    • Incubate the cultures at 37°C with shaking for an extended period (e.g., 24-48 hours) to allow for pigment production.

  • Pyocyanin Extraction:

    • After incubation, centrifuge the cultures to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Extract the pyocyanin from the supernatant by adding chloroform and vortexing. The pyocyanin will move into the chloroform layer, turning it blue.

    • Separate the chloroform layer and re-extract it with a small volume of 0.2 M HCl. The pyocyanin will move into the acidic aqueous layer, turning it pink to red.

  • Quantification:

    • Measure the absorbance of the acidified pyocyanin solution at 520 nm.

    • The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at this wavelength.

  • Data Analysis:

    • Determine the percentage of pyocyanin inhibition for each compound concentration by comparing the absorbance to that of the untreated control.

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to don the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with halogenated organic compounds, a comprehensive approach to safety is necessary.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[4] A respirator may be necessary based on a risk assessment, especially if aerosolization is possible.

II. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe collection, segregation, storage, and disposal of waste containing 3,4-Dibromo-5-hydroxyfuran-2(5H)-one.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound, including residual amounts in containers, contaminated materials, and solutions, must be classified as hazardous chemical waste.[3]

  • Waste Stream Segregation:

    • Solid Waste: Collect all solid waste, such as contaminated filter paper, weighing boats, and personal protective equipment (PPE), in a designated, properly labeled, and sealable hazardous waste container.[3] Avoid generating dust during collection.[4]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[3] Do not mix this waste with other incompatible waste streams.[5]

  • Container Labeling: All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[3]

    • This area should be away from general laboratory traffic and incompatible materials.[3]

    • Ensure containers are kept tightly closed to prevent the release of vapors.[5]

  • Final Disposal Pathway:

    • Consult Institutional EHS: Before arranging for final disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.[3]

    • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's designated hazardous waste management service or a licensed contractor.[5]

    • Documentation: Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.[3]

Crucially, never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination. [5]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[3]

  • Control the Spill:

    • For small liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.[3]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]

  • Collect Waste: Place all contaminated absorbent materials, along with any contaminated PPE, into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.[3]

  • Report the Spill: Report the incident to your laboratory supervisor and the institutional EHS department, following your facility's established procedures.[3]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Segregation & Collection cluster_2 Interim Storage & Final Disposal A Don Appropriate PPE B Identify Waste Containing This compound A->B C Segregate Solid & Liquid Waste B->C D Collect in Labeled, Sealed Hazardous Waste Containers C->D E Store in Designated Satellite Accumulation Area D->E F Consult Institutional EHS for Specific Guidance E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as Mucobromic Acid. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. This compound is a highly reactive molecule and is recognized as a corrosive, a potential carcinogen, and a genotoxin.[1]

Hazard Identification and Personal Protective Equipment

Due to the significant hazards associated with this compound, stringent personal protective equipment (PPE) protocols must be implemented. The primary hazards include severe skin and eye damage.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times when handling the compound to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a flame-retardant and antistatic lab coat, and closed-toe shoesGloves should be inspected for integrity before each use. A lab coat should be fully buttoned.
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gasesTo be used in a well-ventilated area, preferably within a certified chemical fume hood.
Body Protection Chemical-resistant apronRecommended when handling larger quantities or when there is a significant risk of splashing.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

  • Preparation and Engineering Controls :

    • Conduct all work in a well-ventilated laboratory, with a certified chemical fume hood being the primary workspace.

    • Ensure that an eyewash station and an emergency shower are readily accessible and have been recently tested.

    • Before starting, review the Safety Data Sheet (SDS) for Mucobromic Acid.[2][3]

    • Assemble all necessary equipment and reagents to avoid interruptions during the procedure.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Handling the Compound :

    • Carefully weigh and transfer the solid compound within the chemical fume hood to prevent the generation of dust.

    • If creating a solution, slowly add the compound to the solvent to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

The disposal of this compound and any associated waste must be managed as hazardous waste, with special attention to its halogenated nature.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

    • Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.[4][5][6]

  • Container Management :

    • Use a robust, leak-proof container made of a material compatible with the chemical.

    • The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound (Mucobromic Acid)".

  • Disposal Procedure :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate : Immediately alert others in the vicinity and evacuate the area.

  • Secure : If safe to do so, close the sash of the fume hood and restrict access to the area.

  • Report : Notify your laboratory supervisor and the institutional EHS office immediately.

  • Cleanup : Only personnel trained in hazardous spill cleanup and equipped with appropriate PPE should address the spill. Use an inert absorbent material to contain and collect the spilled solid. For liquid spills, use a chemical spill kit rated for corrosive and organic materials.

First Aid:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_chem Weigh & Transfer don_ppe->handle_chem seal_container Seal When Not in Use handle_chem->seal_container decontaminate Decontaminate Surfaces seal_container->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe dispose_waste Segregate Halogenated Waste dispose_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.